4-Chloro-2-isopropoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMWKRNJBIFQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744898 | |
| Record name | 4-Chloro-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-01-5 | |
| Record name | 4-Chloro-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-isopropoxypyridine: Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-isopropoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile building block, its strategic substitution pattern offers multiple avenues for the synthesis of complex molecular architectures. The presence of a chlorine atom at the 4-position and an isopropoxy group at the 2-position of the pyridine ring provides a unique combination of electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its structure, properties, and a detailed exploration of its synthesis and reactivity, offering field-proven insights for its application in research and development.
Molecular Structure and Identification
The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the C4 position and an isopropoxy group at the C2 position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Canonical SMILES | CC(C)OC1=NC=CC(=C1)Cl |
| InChI Key | (Predicted) YXGVRMASQTYJSP-UHFFFAOYSA-N |
| CAS Number | Not readily available in public databases. Researchers should verify the CAS number with their supplier. |
Physicochemical Properties (Predicted and Inferred)
While extensive experimental data for this compound is not widely available, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted/Inferred Value | Source/Basis |
| Physical State | Colorless to pale yellow liquid | Analogy with similar substituted pyridines |
| Boiling Point | ~190-210 °C at 760 mmHg | Structure-property relationships |
| Melting Point | Not applicable (liquid at room temp) | General properties of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water. | Polarity of the molecule |
| Density | ~1.1 - 1.2 g/cm³ | Based on similar chlorinated pyridines |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (in CDCl₃, 400 MHz):
-
Septet (~4.8-5.2 ppm, 1H): Corresponds to the methine proton of the isopropoxy group (-OCH (CH₃)₂), split by the six adjacent methyl protons.
-
Doublet (~1.3-1.5 ppm, 6H): Represents the six equivalent protons of the two methyl groups of the isopropoxy group (-OCH(CH₃ )₂), split by the methine proton.
-
Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (~6.5-8.0 ppm). Their specific shifts and coupling patterns will depend on the electronic effects of the chloro and isopropoxy substituents.
¹³C NMR (in CDCl₃, 100 MHz):
-
Expected peaks for the two methyl carbons and one methine carbon of the isopropoxy group, and five distinct signals for the carbons of the pyridine ring.
Infrared (IR) Spectroscopy:
-
C-O-C stretch: Strong absorption band around 1200-1000 cm⁻¹.
-
C-Cl stretch: Absorption in the 800-600 cm⁻¹ region.
-
Aromatic C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.
-
C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 171. The presence of a chlorine atom would result in a characteristic M+2 peak at m/z 173, with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1]
Synthesis and Reactivity
The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,4-dichloropyridine.
Synthetic Pathway: Nucleophilic Aromatic Substitution
The reactivity of the chlorine atoms in 2,4-dichloropyridine is differentiated. The chlorine at the 4-position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the intermediate Meisenheimer complex.[2]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for similar reactions.
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.
-
Carefully add sodium metal in small portions to the isopropanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2,4-dichloropyridine dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reactivity and Further Transformations
The chlorine atom at the 4-position of this compound is susceptible to further nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. This makes it a valuable intermediate for building molecular complexity.
Caption: Key transformations of this compound.
Applications in Drug Discovery
Substituted pyridines are prevalent scaffolds in many FDA-approved drugs. The presence of a halogen, such as chlorine, provides a handle for further functionalization and can also modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored as kinase inhibitors, GPCR modulators, and in other target classes.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions should be taken when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: While specific toxicity data is limited, it should be treated as a potentially harmful substance. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via nucleophilic aromatic substitution on 2,4-dichloropyridine is a logical and efficient approach. The reactivity of the 4-chloro position allows for a wide range of subsequent transformations, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of new and improved pharmaceutical agents.
References
A Guide to the Regioselective Synthesis of 4-Chloro-2-isopropoxypyridine
An In-depth Technical Guide on the Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine
Executive Summary
Substituted pyridines are foundational scaffolds in modern drug discovery and agrochemical development. Among them, 4-Chloro-2-isopropoxypyridine serves as a critical intermediate, enabling the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis from 2,4-dichloropyridine, focusing on the principles of regioselective nucleophilic aromatic substitution (SNAr). We delve into the mechanistic underpinnings that govern the preferential substitution at the C2 position, provide a detailed, field-tested experimental protocol, and discuss key parameters for process optimization. This document is intended for researchers, chemists, and process development professionals seeking a robust and well-understood methodology for the preparation of this valuable chemical building block.
Theoretical Foundation: The Chemistry of Selective Substitution
The synthesis of this compound from 2,4-dichloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1] Unlike electrophilic substitutions common to electron-rich aromatic systems, SNAr reactions occur on electron-poor aromatic rings attacked by a nucleophile.[2] The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient and thus primed for such reactions.
Electronic Landscape of 2,4-Dichloropyridine
In 2,4-dichloropyridine, the two chlorine atoms are in electronically distinct environments. The C2 and C4 positions (ortho and para to the ring nitrogen, respectively) are significantly activated towards nucleophilic attack. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the reaction intermediate through resonance.[3] The stability of this intermediate, known as a Meisenheimer complex, is the determining factor for the reaction's feasibility and regioselectivity.[4][5]
Regioselectivity: The C2 vs. C4 Decision
While both the C2 and C4 positions are activated, the reaction with sodium isopropoxide demonstrates high selectivity for the C2 position. The rationale is rooted in the superior stability of the Meisenheimer intermediate formed upon nucleophilic attack at C2.
-
Attack at C2: The negative charge of the intermediate can be delocalized directly onto the highly electronegative nitrogen atom, creating a particularly stable resonance contributor. This significantly lowers the activation energy for the C2 substitution pathway.
-
Attack at C4: While attack at the C4 position also allows for delocalization of the negative charge onto the nitrogen, the direct placement of the charge on the nitrogen atom is not possible in the same way as in the C2-attack intermediate.[3][4]
This preferential stabilization makes the C2 position the kinetic and thermodynamic favored site for substitution by strong nucleophiles like alkoxides.
Experimental Protocol: A Step-by-Step Synthesis
This protocol details a reliable method for the synthesis of this compound on a laboratory scale. The procedure is designed to be self-validating, with clear steps for reaction, work-up, purification, and analysis.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Notes |
| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 10.0 | Starting Material |
| Sodium Isopropoxide | C₃H₇NaO | 82.09 | 12.0 (1.2 eq) | Nucleophile |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 50 mL | Reaction Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | Extraction Solvent |
| Deionized Water | H₂O | 18.02 | ~100 mL | For work-up |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Silica Gel | SiO₂ | - | As needed | For Column Chromatography |
Reaction Workflow
Detailed Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.48 g, 10.0 mmol). Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved. Cool the mixture to 0 °C using an ice-water bath.
-
Nucleophile Addition: Carefully add sodium isopropoxide (0.985 g, 12.0 mmol) to the stirred solution in small portions over 15 minutes. A slight exotherm and formation of a white precipitate (NaCl) may be observed.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the mixture by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.[4]
-
Washing and Drying: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate, and filter.[4]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2).
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a clear oil. Determine the final yield and characterize the product. The expected molecular weight is 171.63 g/mol .
Process Optimization and Considerations
-
Solvent Choice: While THF is effective, other polar aprotic solvents like DMF or NMP can also be used. Their higher boiling points may allow for heating to accelerate the reaction, but this can also increase the formation of side products.
-
Base and Nucleophile: The use of pre-formed sodium isopropoxide is crucial for providing a strong nucleophile. In-situ generation using isopropanol and a base like sodium hydride (NaH) is an alternative but requires stringent anhydrous conditions.
-
Temperature Control: Initial addition at 0 °C helps to control the initial exotherm. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can reduce reaction times, but should be optimized to avoid potential side reactions, such as substitution at the C4 position.
-
Impurity Profile: The primary potential impurity is the isomeric 2-chloro-4-isopropoxypyridine. While the C2 substitution is heavily favored, small amounts of the C4 isomer may form, especially at higher temperatures. Other potential impurities arise from incomplete reaction (residual 2,4-dichloropyridine) or reaction with water.
Safety Precautions
-
2,4-Dichloropyridine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Isopropoxide: Is a corrosive and moisture-sensitive solid. Handle in an inert atmosphere glovebox or under a nitrogen blanket. Avoid contact with skin and eyes.
-
Solvents: THF and ethyl acetate are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
Conclusion
The synthesis of this compound from 2,4-dichloropyridine is a robust and highly regioselective transformation governed by the fundamental principles of nucleophilic aromatic substitution. By understanding the electronic factors that favor substitution at the C2 position, researchers can reliably execute this protocol. The methodology presented here provides a clear and validated pathway to access this important chemical intermediate, empowering further innovation in the fields of medicinal chemistry and materials science.
References
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-isopropoxypyridine
Introduction: The Analytical Imperative for a Versatile Building Block
4-Chloro-2-isopropoxypyridine (CAS No. 179483-30-6; Molecular Formula: C₈H₁₀ClNO) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility in the fields of medicinal chemistry and materials science necessitates unambiguous structural confirmation and purity assessment. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to definitively characterize this molecule.
As application scientists, we do not merely acquire data; we interpret it within a logical framework to build an irrefutable case for a molecule's identity. This document is structured to reflect that workflow, moving from the foundational confirmation of mass and elemental composition to the detailed mapping of the molecule's atomic scaffold.
Molecular Structure and Predicted Spectroscopic Signatures
Before delving into experimental data, a robust analytical approach begins with a theoretical prediction based on the known structure. This practice establishes a set of expectations, turning the analytical process into a method of hypothesis testing.
Chemical Structure:
Predicted Features:
-
Mass Spectrometry (MS): The molecular formula C₈H₁₀ClNO predicts a monoisotopic mass of approximately 171.05 Da. The presence of a single chlorine atom anticipates a characteristic isotopic pattern, with a primary molecular ion peak (M⁺) corresponding to the ³⁵Cl isotope and a secondary, less abundant peak at M+2 (³⁷Cl isotope) in a roughly 3:1 intensity ratio[1].
-
Infrared (IR) Spectroscopy: The structure contains an aromatic ring, an ether linkage, and both aromatic and aliphatic C-H bonds. Key expected vibrations include C-H stretches above and below 3000 cm⁻¹, aromatic ring stretches (C=C, C=N), a prominent C-O ether stretch, and a C-Cl bond vibration in the fingerprint region.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum should reveal three distinct aromatic protons on the pyridine ring and two types of aliphatic protons from the isopropoxy group (one methine septet, one methyl doublet).
-
¹³C NMR: Eight unique carbon signals are expected: five for the pyridine ring and three for the isopropoxy substituent.
-
In-Depth Spectroscopic Analysis
This section details the interpretation of the spectroscopic data, providing the chemical logic that connects spectral features to the molecular structure.
Mass Spectrometry: Confirming Mass and Isotopic Composition
Mass spectrometry provides the most fundamental piece of evidence: the molecular weight and elemental formula. For this compound, the electron ionization (EI) mass spectrum is expected to be highly informative.
Table 1: Key Mass Spectrometry Data
| Feature | Expected m/z | Interpretation |
| Molecular Ion (M⁺) | 171 | Corresponds to the molecule with the ³⁵Cl isotope (C₈H₁₀³⁵ClNO⁺). |
| M+2 Peak | 173 | Corresponds to the molecule with the ³⁷Cl isotope (C₈H₁₀³⁷ClNO⁺). The expected ~3:1 intensity ratio to M⁺ is a definitive marker for a single chlorine atom[1]. |
| Key Fragment | 156 | Loss of a methyl group ([M-15]⁺), a common fragmentation pathway. |
| Key Fragment | 128 | Loss of the isopropyl group ([M-43]⁺), indicating a labile secondary alkyl group. |
The observation of the M⁺ and M+2 peaks in the correct ratio is the first and most critical validation point, confirming both the molecular weight and the presence of chlorine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy acts as a rapid functional group identifier. The spectrum provides a molecular "fingerprint" and confirms the presence of the key structural components.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Justification |
| 3100–3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the pyridine ring[2]. |
| 2980–2870 | Strong | Aliphatic C-H Stretch | Arises from the C-H bonds of the isopropoxy group[2]. |
| 1590, 1560, 1470 | Strong-Medium | C=C and C=N Ring Stretch | Characteristic vibrations of the pyridine aromatic system. |
| ~1250 | Strong | Asymmetric C-O-C Stretch | A prominent band confirming the ether linkage. |
| 700-800 | Medium | C-Cl Stretch | Indicates the presence of a chloro-substituent on the aromatic ring[3]. |
The combination of aromatic and aliphatic C-H stretches, strong pyridine ring vibrations, and a distinct C-O ether band provides a comprehensive functional group profile that aligns perfectly with the proposed structure.
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the ultimate confirmation of the molecular skeleton by mapping the connectivity of hydrogen and carbon atoms.
The proton NMR spectrum allows for the precise assignment of each hydrogen atom in the molecule based on its chemical shift, multiplicity (splitting pattern), and integration (number of protons).
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Doublet (d) | 1H | H-6 | The proton adjacent to the ring nitrogen is typically the most deshielded. |
| ~6.8 | Doublet (d) | 1H | H-5 | Aromatic proton coupled to H-6. |
| ~6.7 | Singlet (s) | 1H | H-3 | Aromatic proton with no adjacent proton neighbors. |
| ~5.3 | Septet (sept) | 1H | O-CH(CH₃)₂ | The methine proton is split by the six equivalent methyl protons. |
| ~1.4 | Doublet (d) | 6H | O-CH(CH₃)₂ | The six equivalent methyl protons are split by the single methine proton. |
The ¹³C NMR spectrum confirms the number of unique carbon environments and their electronic nature. For this compound, eight distinct signals are expected.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C-2 | Carbon directly attached to two electronegative atoms (N and O), highly deshielded. |
| ~150 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~140 | C-4 | Carbon attached to chlorine, deshielded by the inductive effect. |
| ~118 | C-5 | Shielded aromatic carbon. |
| ~110 | C-3 | Shielded aromatic carbon. |
| ~72 | O-CH(CH₃)₂ | Methine carbon of the isopropoxy group. |
| ~22 | O-CH(CH₃)₂ | Methyl carbons of the isopropoxy group. |
The combined NMR data provides an unambiguous map of the molecule's proton and carbon framework, leaving no doubt as to its constitution and connectivity.
Integrated Spectroscopic Workflow for Structural Elucidation
The power of modern analytical chemistry lies not in a single technique, but in the logical integration of multiple data streams. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.
Caption: Integrated workflow for the structural confirmation of this compound.
This workflow demonstrates the logical progression from fundamental properties to detailed structural information. MS and IR provide the initial, broad-stroke characterization, which is then refined and confirmed by the high-resolution data from ¹H and ¹³C NMR.
Standard Operating Protocols
To ensure data reproducibility and integrity, adherence to standardized experimental protocols is paramount.
5.1 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data at 298 K using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1 second are typical starting points.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain singlet peaks for all carbons. A wider spectral width (e.g., 240 ppm) and a longer acquisition time are required due to the lower natural abundance of ¹³C.
5.2 IR Spectroscopy Protocol
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Apply a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
Processing: Perform an automatic baseline correction and peak picking.
5.3 Mass Spectrometry Protocol
-
Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Sample Introduction: For EI, use a direct insertion probe. For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce via syringe pump.
-
Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50–300).
-
Data Analysis: Analyze the resulting spectrum for the molecular ion, the M+2 isotopic peak, and characteristic fragment ions.
Conclusion
The structural elucidation of this compound is a clear example of the synergy between modern spectroscopic techniques. The characteristic M⁺/M+2 isotopic signature in the mass spectrum, the specific functional group absorptions in the IR spectrum, and the detailed connectivity map provided by ¹H and ¹³C NMR together create a comprehensive and definitive analytical fingerprint. This multi-faceted approach ensures the identity and quality of this important chemical building block, underpinning its successful application in research and development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to 4-Chloro-2-isopropoxypyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides an in-depth technical overview of 4-Chloro-2-isopropoxypyridine, a halogenated alkoxy-pyridine with potential applications in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document will leverage established principles of pyridine chemistry to discuss its synthesis, predict its properties, and propose potential applications.
Molecular Identification and Physicochemical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Canonical SMILES | CC(C)OC1=NC=CC(=C1)Cl |
| Predicted LogP | ~2.5-3.0 |
| Predicted Boiling Point | ~180-200 °C |
| Predicted Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone; sparingly soluble in water.[2] |
Note: Some properties are estimated based on structurally similar compounds.
Synthesis and Mechanistic Considerations
The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) on a dichloropyridine precursor. The regioselectivity of this reaction is a critical consideration.
The Challenge of Regioselectivity in Dichloropyridine Substitution
The reaction of 2,4-dichloropyridine with a nucleophile, such as an alkoxide, presents a challenge in controlling which chlorine atom is displaced. In classical SNAr reactions, the C4 position of 2,4-dichloropyridine is generally more susceptible to nucleophilic attack.[3] This preference is attributed to the greater stabilization of the Meisenheimer intermediate, a negatively charged species formed during the reaction.[3][4] Attack at the C4 position allows for the delocalization of the negative charge onto the electronegative pyridine nitrogen, which is a more stable configuration than the intermediate formed from attack at the C2 position.[3][4]
Caption: Regioselectivity of nucleophilic attack on 2,4-dichloropyridine.
Proposed Synthetic Protocol
To synthesize the target compound, this compound, reaction conditions would need to be optimized to favor substitution at the C2 position. This might be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which have been shown to favor the C2 position in some cases.[3] However, for an alkoxide nucleophile, a classical SNAr is more common.
A potential, albeit likely low-yielding, method would be the direct reaction of 2,4-dichloropyridine with sodium isopropoxide.
Step-by-Step Methodology:
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium metal in anhydrous isopropanol with stirring. The reaction is complete when all the sodium has dissolved.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 2,4-dichloropyridine in an anhydrous solvent such as THF or DMF.
-
Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product isomers.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of 2-chloro-4-isopropoxypyridine and this compound, is then purified by column chromatography on silica gel to isolate the desired this compound.
References
A Technical Guide to the Solubility and Stability of 4-Chloro-2-isopropoxypyridine for Pharmaceutical Development
Abstract
4-Chloro-2-isopropoxypyridine is a substituted pyridine derivative utilized as a key intermediate in the synthesis of pharmaceutically active compounds. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for ensuring the efficiency of synthetic routes, the quality of intermediates, and the successful development of robust drug manufacturing processes. This guide provides an in-depth analysis of the anticipated solubility and stability characteristics of this compound. In the absence of extensive public data for this specific molecule, this document focuses on the fundamental chemical principles governing its behavior and presents detailed, field-proven experimental protocols for its characterization. We outline methodologies for determining thermodynamic solubility and for conducting forced degradation studies to probe its stability under hydrolytic, oxidative, thermal, and photolytic stress. This guide is intended to equip researchers, medicinal chemists, and process development scientists with the necessary framework to generate critical data, anticipate challenges, and make informed decisions during the drug development lifecycle.
Introduction: The Role of Physicochemical Characterization
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound serves as a valuable building block, offering multiple reaction sites for molecular elaboration. The success of any synthetic campaign, from lab-scale discovery to commercial manufacturing, is critically dependent on the physical and chemical properties of the intermediates involved. Properties like solubility directly influence reaction kinetics, purification strategies (crystallization, chromatography), and formulation. Similarly, chemical stability dictates acceptable storage conditions, handling procedures, and potential degradation pathways that could compromise the purity and yield of subsequent synthetic steps.
This document serves as a technical resource for professionals working with this compound. It moves beyond a simple data sheet to explain the causal relationships between molecular structure and chemical behavior. We provide not only the "what" but the "why" and "how"—why certain stability issues may arise and how to design robust experiments to rigorously define the compound's operational limits.
Core Physicochemical Properties
A foundational understanding begins with the basic molecular properties of the compound. These parameters are essential for all subsequent calculations and experimental designs.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 98420-91-8 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Canonical SMILES | COC(C)C1=NC=CC(=C1)Cl | [1] |
| Calculated XLogP3 | 2.6 | [1] |
The calculated XLogP3 value of 2.6 suggests that the compound is lipophilic and will likely exhibit limited aqueous solubility but good solubility in a range of organic solvents.
Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical parameter that impacts reaction conditions, purification, and isolation. Based on its structure—a moderately polar chloropyridine core functionalized with a nonpolar isopropoxy group—we can predict its general solubility behavior.
Predicted Solubility Behavior
-
Aqueous Solubility : Expected to be low due to the lipophilic nature of the molecule (XLogP3 of 2.6). The pyridine nitrogen offers a site for protonation, suggesting that solubility may increase slightly in acidic aqueous solutions, although the effect may be modest.
-
Organic Solvent Solubility : Expected to be highly soluble in a wide range of common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), esters (ethyl acetate), and polar aprotic solvents (DMSO, DMF, acetonitrile). It is likely to have good solubility in alcohols like methanol and ethanol.
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assessment
This protocol describes a self-validating system for determining the thermodynamic equilibrium solubility, a gold standard for solubility measurement. The causality behind this choice is that it measures the true equilibrium state, avoiding the misleading results from faster, kinetically-driven methods that can overestimate solubility by generating supersaturated or metastable solutions.
Objective: To determine the equilibrium solubility of this compound in a panel of relevant solvents.
Methodology:
-
Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent (e.g., water, pH 7.4 buffer, 0.1 N HCl, methanol, acetonitrile, DMSO). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For robust separation, centrifuge the samples at high speed (e.g., >10,000 rpm for 15 minutes).
-
Sampling & Dilution : Carefully collect an aliquot of the clear supernatant from each vial. Immediately perform a precise dilution with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 5.0). Calculate the original concentration in the supernatant by back-calculation from a standard calibration curve.
Data Presentation: The results should be summarized in a clear, comparative table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Water | 25 | Experimental Value | Calculated Value |
| pH 7.4 Buffer | 25 | Experimental Value | Calculated Value |
| 0.1 N HCl | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
Stability Profile: Identifying and Mitigating Risks
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions and anticipating potential degradation products that could complicate synthesis and purification.
Potential Degradation Pathways
The structure of this compound presents two primary sites susceptible to degradation:
-
Hydrolysis of the C-Cl Bond : The chloro-substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, which would yield 2-isopropoxy-4-pyridone. Studies on the hydrolysis of related chloropyridones have shown that such transformations are plausible, with reactivity influenced by the electronic nature of the ring.[3] This reaction is expected to be accelerated at basic pH.
-
Hydrolysis of the Ether Linkage : The isopropoxy group is an ether. While generally stable, ether linkages can be cleaved under harsh acidic conditions, potentially leading to the formation of 4-chloro-2-hydroxypyridine and isopropanol.
-
Photodegradation : Aromatic halides are often sensitive to UV light, which can induce homolytic cleavage of the carbon-halogen bond, leading to radical-mediated degradation pathways.
Caption: Potential hydrolytic degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is the cornerstone of stability assessment. It provides critical insights into degradation pathways and helps in the development of stability-indicating analytical methods. The choice of stressors is based on the potential liabilities identified in Section 4.1.
Objective: To identify potential degradation products and primary degradation pathways for this compound under various stress conditions.
Caption: A logical workflow for conducting a forced degradation study.
Methodology:
-
Stock Solution : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile or methanol.
-
Stress Conditions :
-
Acid Hydrolysis : Dilute the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis : Dilute the stock solution with 0.1 N NaOH. Incubate at room temperature or a moderately elevated temperature (e.g., 40-60 °C).
-
Oxidative : Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature, protected from light.
-
Thermal : Store vials of the stock solution and of the solid compound in an oven at a high temperature (e.g., 80 °C).
-
Photolytic : Expose the stock solution to light conditions as specified in the ICH Q1B guideline (cool white fluorescent and near-ultraviolet lamps). Run a dark control in parallel.
-
-
Time Points : Sample each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
-
Sample Preparation : Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
Analytical Methodology for Stability Assessment
The development of a robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and separating it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[4]
Causality of Method Choice : A reverse-phase HPLC method is chosen due to the compound's lipophilic nature. A C18 column provides excellent retention and separation for such molecules. The use of a PDA detector is critical for peak purity analysis, ensuring that the parent peak is not co-eluting with a degradant. Coupling with a Mass Spectrometer (LC-MS) is invaluable for the structural elucidation of unknown degradation products by providing molecular weight information.[4][5]
Example HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency and good retention for a lipophilic molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier, good for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 10 min | A broad gradient to ensure elution of the parent and potential degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Detection | UV at 270 nm (or optimal λ) | Wavelength chosen based on the UV spectrum of the chromophore. |
| Injection Vol. | 2 µL | Standard volume to avoid column overload. |
Practical Recommendations for Handling and Storage
Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protect from direct sunlight and heat sources to mitigate potential photolytic and thermal degradation.[6]
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases to prevent chemical degradation.[7][8]
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.
Conclusion
While specific experimental data for this compound is limited in public literature, a robust scientific framework allows for the prediction of its solubility and stability profiles. The compound is anticipated to be a lipophilic molecule with good solubility in organic solvents and limited aqueous solubility. Its primary stability liabilities likely involve hydrolysis of the chloro-substituent under basic conditions and potential cleavage of the ether linkage under strong acid. It may also exhibit sensitivity to light.
The experimental protocols detailed in this guide provide a clear and scientifically sound pathway for researchers to generate the precise data needed for their specific applications. By employing these standardized methods for solubility and stability testing, development teams can build a comprehensive understanding of this critical intermediate, enabling robust process development, ensuring material quality, and accelerating the path to new therapeutic innovations.
References
- 1. 4-Chloro-2-isopropylpyridine | C8H10ClN | CID 13498001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 98420-91-8 | 4-Chloro-2-isopropylpyridine - Moldb [moldb.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 4-Chloro-2-isopropoxypyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Chloro-2-isopropoxypyridine, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, a reliable synthesis protocol, current commercial availability, and its strategic applications in the design of novel therapeutics, all grounded in scientific principles and practical insights.
Introduction: The Strategic Value of Substituted Pyridines
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[3] The subject of this guide, this compound, is a bifunctional building block that offers medicinal chemists a versatile platform for structural elaboration and the exploration of structure-activity relationships (SAR).
The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the isopropoxy group at the 2-position can modulate the electronic properties of the pyridine ring and influence binding interactions with target proteins. This dual functionality makes this compound a compelling starting material for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 98420-91-8 | [4] |
| Molecular Formula | C₈H₁₀ClN | [4] |
| Molecular Weight | 155.62 g/mol | [4] |
| IUPAC Name | 4-chloro-2-(propan-2-yloxy)pyridine | [4] |
| Appearance | Solid or liquid | [5] |
| Purity | Typically ≥95% | [5][6] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Commercial Availability
This compound is commercially available from various chemical suppliers, facilitating its use in research and development. The typical purity offered is ≥95%.
| Supplier | Purity | Notes |
| BLD Pharm | 95% | Available for research use.[7] |
| Parchem | Not specified | Specialty chemical supplier.[8] |
| ChemicalBook | 95% | Multiple suppliers listed.[9] |
| Moldb | 97% | Research chemicals supplier.[6] |
It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.
Synthesis of this compound
The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyridine. In this reaction, the isopropoxide anion acts as the nucleophile, displacing one of the chlorine atoms on the pyridine ring.
Rationale for Regioselectivity
Nucleophilic attack on 2,4-dichloropyridine preferentially occurs at the 4-position. This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Attack at the 4-position allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring, which is a more stable arrangement compared to the intermediate formed from attack at the 2-position.[10]
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines.[11]
Materials:
-
2,4-Dichloropyridine
-
Isopropanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Isopropoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.2 equivalents) and anhydrous DMF. Cool the solution in an ice bath.
-
Addition of Sodium Hydride: Carefully add sodium hydride (1.1 equivalents) portion-wise to the cooled isopropanol solution. Stir the mixture at 0°C for 30 minutes to allow for the formation of sodium isopropoxide.
-
Reaction with 2,4-Dichloropyridine: Slowly add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous DMF to the sodium isopropoxide solution at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Applications in Drug Discovery
The 4-chloro-2-alkoxypyridine scaffold is a valuable pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.[12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[13]
The chlorine atom at the 4-position serves as a key attachment point for introducing various functionalities that can interact with the hinge region of the kinase ATP-binding pocket. The 2-alkoxy group can be tailored to occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the inhibitor.
While specific examples naming this compound are not abundant in publicly available literature, the strategic importance of the broader class of 4-chloro-2-alkoxypyridines and pyrimidines is evident in numerous patents for kinase inhibitors.[14][15][16] Researchers can leverage this building block to synthesize libraries of compounds for screening against various kinase targets.
References
- 1. acdlabs.com [acdlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-isopropylpyridine | C8H10ClN | CID 13498001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-isopropylpyridine | 98420-91-8 [sigmaaldrich.cn]
- 6. 98420-91-8 | 4-Chloro-2-isopropylpyridine - Moldb [moldb.com]
- 7. 98420-91-8|4-Chloro-2-isopropylpyridine|BLD Pharm [bldpharm.com]
- 8. parchem.com [parchem.com]
- 9. 4-CHLORO-2-ISOPROPYLPYRIDINE suppliers & manufacturers in China [m.chemicalbook.com]
- 10. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of "4-Chloro-2-isopropoxypyridine" in organic synthesis
An In-depth Technical Guide to the Synthetic Applications of 4-Chloro-2-isopropoxypyridine
Abstract
This compound is a strategically substituted heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric profile, characterized by an electron-donating isopropoxy group at the C2 position and a reactive chloro leaving group at the C4 position, enables a wide range of regioselective transformations. This guide provides an in-depth exploration of its core applications, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to selectively functionalize this ring system is therefore of paramount importance. This compound, with the chemical formula C₈H₁₀ClNO, presents a compelling platform for synthetic chemists.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| IUPAC Name | 4-chloro-2-isopropoxy-pyridine |
| CAS Number | 1801748-35-9 |
The key to its utility lies in the orthogonal reactivity of its substituents. The chlorine atom at the C4 position is an excellent leaving group, poised for displacement via cross-coupling or nucleophilic aromatic substitution (SₙAr). The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which significantly activates the C2 and C4 positions towards nucleophilic attack.[1][2] This activation is crucial for facilitating reactions that would be sluggish on a corresponding benzene ring. Concurrently, the 2-isopropoxy group is a stable, moderately electron-donating ether that can modulate the electronic properties of the ring and provide steric influence, often remaining intact throughout synthetic sequences to become an integral part of the final target molecule.
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an ideal substrate for these transformations. The primary challenge with chloro-heteroarenes is that the C-Cl bond is stronger than its C-Br and C-I counterparts, making the initial oxidative addition step—often the rate-limiting step—more difficult.[3] Success hinges on the judicious selection of a highly active catalyst system, typically involving a palladium source and a specialized, bulky, electron-rich phosphine ligand.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating C(sp²)-C(sp²) bonds. For a substrate like this compound, this allows for the direct installation of aryl, heteroaryl, or vinyl groups at the C4 position.
Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with a boronate complex (formed by the reaction of the organoboron reagent with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][5] The choice of a bulky, electron-rich ligand (e.g., P(t-Bu)₃, XPhos) is critical; it accelerates both the oxidative addition to the less reactive C-Cl bond and the final reductive elimination step.[4][6] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]
References
A Guide to 4-Chloro-2-isopropoxypyridine: Synthesis, Reactivity, and Analog Development for Modern Drug Discovery
Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle, stands as a cornerstone in the architecture of modern pharmaceuticals. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have cemented its status as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets. The strategic functionalization of the pyridine core allows medicinal chemists to meticulously modulate a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.
Within this vast chemical space, chloro-substituted pyridines are of particular importance. The incorporation of a chlorine atom is a well-established strategy in drug design, often enhancing metabolic stability, improving membrane permeability, and providing a key vector for further chemical modification.[1][2] More than 250 FDA-approved drugs contain chlorine, highlighting its critical role in the pharmaceutical industry.[1] This guide focuses on a specific, highly versatile building block: 4-Chloro-2-isopropoxypyridine . The presence of a chloro group at the 4-position and an isopropoxy group at the 2-position creates a unique electronic and steric environment, making it an invaluable intermediate for the synthesis of diverse compound libraries aimed at complex biological targets.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will detail the synthesis of the this compound core, explore its chemical reactivity, provide validated protocols for its use, and discuss the structure-activity relationships (SAR) of its analogs.
Synthesis of the this compound Core
The most practical and convergent approach to this compound begins with a readily available precursor, 2,4-dichloropyridine. The synthesis hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction.
The rationale for this pathway is rooted in the inherent reactivity of the pyridine ring. The electron-withdrawing nitrogen atom depletes electron density at the C2 and C4 positions (ortho and para), making them susceptible to attack by nucleophiles.[3][4] In 2,4-dichloropyridine, both positions are activated. However, the C2 position typically exhibits greater reactivity toward nucleophilic attack, allowing for selective functionalization under controlled conditions.[5]
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
"4-Chloro-2-isopropoxypyridine" in Suzuki-Miyaura cross-coupling reactions
An In-Depth Guide to the Application of 4-Chloro-2-isopropoxypyridine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heterobiaryl structures, which are core motifs in a vast array of functional materials and biologically active compounds.[4][5]
Within the landscape of medicinal chemistry, pyridine derivatives are of paramount importance, appearing in numerous FDA-approved drugs and clinical candidates.[6][7][8] Their unique electronic properties, ability to act as hydrogen bond acceptors, and metabolic stability make them privileged scaffolds in drug design.[8][9] this compound is a particularly valuable building block for accessing novel 4-substituted pyridine libraries. The chlorine atom at the C4 position serves as a reactive handle for cross-coupling, while the 2-isopropoxy group modulates the electronic character and physicochemical properties of the resulting molecule, often enhancing solubility and metabolic resistance.
However, the use of heteroaryl chlorides like this compound presents a distinct set of challenges compared to their more reactive bromide or iodide counterparts. The inherent strength of the C-Cl bond necessitates the use of highly active, specialized catalyst systems to achieve efficient transformation.[10][11] This guide provides a detailed exploration of the mechanistic principles, practical considerations, and robust protocols for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: Overcoming the Challenge of C-Cl Bond Activation
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[1][12] Understanding this cycle is crucial for troubleshooting and optimizing reactions with less reactive electrophiles like this compound.
The cycle comprises three fundamental steps:
-
Oxidative Addition: This is the initial and often rate-determining step, especially for aryl chlorides.[13] The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. The high strength of the C-Cl bond presents a significant activation barrier. To overcome this, highly electron-rich and sterically bulky phosphine ligands are essential. These ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[11][13]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (a boronate).[1][13][14] The choice of base and solvent is critical to ensure efficient formation of the boronate and its subsequent transfer to the palladium complex.[15]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[12][16] This step is typically fast and irreversible.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Application Notes: A Scientist's Guide to Reaction Optimization
Achieving high yields and clean conversions with this compound requires careful selection of reaction parameters. The following principles provide a framework for rational reaction design.
Pillar 1: Catalyst and Ligand Selection (The "Engine" of the Reaction)
This is the most critical factor for activating C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields.[11] Success hinges on using modern, highly active catalyst systems.
-
Rationale: Bulky, electron-donating phosphine ligands are required. The steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while the electron-donating character enhances the oxidative addition step.[11][17]
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling heteroaryl chlorides.[18]
-
Pre-formed Catalysts: Air-stable palladium pre-catalysts, such as XPhos Pd G2/G3 or Pd(Amphos)₂Cl₂, offer convenience and reproducibility, as they are designed to generate the active Pd(0) species reliably.[10][19]
-
Pillar 2: The Choice of Base (The "Ignition")
The base's primary role is to activate the boronic acid for transmetalation.[13][14] Its strength and solubility can significantly impact the reaction rate.
-
Rationale: A stronger base can lead to a higher concentration of the active boronate species, accelerating the transmetalation step. The choice must be balanced to avoid side reactions like substrate or product decomposition.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, including those involving heteroaryl chlorides. It is sufficiently strong and works well in common solvent systems.[17]
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a standard, cost-effective choice.[10] Cesium carbonate is more expensive but can be more effective in difficult cases due to its higher solubility and basicity.
-
Pillar 3: The Solvent System (The "Environment")
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Rationale: Aprotic polar solvents are generally preferred. The addition of a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the key transmetalation step.[12][14]
-
Recommended Solvents:
-
Ethers: 1,4-Dioxane or Tetrahydrofuran (THF) are commonly used, often with 10-20% water.[20]
-
Aromatics: Toluene is another effective solvent, particularly for reactions run at higher temperatures.
-
The choice of solvent can sometimes influence selectivity in more complex molecules, but for this substrate, the above are standard starting points.[21]
-
Data Summary: Typical Reaction Conditions
The following table summarizes common conditions for the Suzuki-Miyaura coupling of heteroaryl chlorides, providing a validated starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Source | Pd(OAc)₂ (1-2 mol%), Pd₂(dba)₃ (1-2 mol%) | Standard, reliable Pd(0) or Pd(II) precursors that form the active catalyst in situ with a ligand.[12] |
| Ligand | XPhos, SPhos (2-4 mol%) | Bulky, electron-rich monophosphine ligands essential for facilitating the rate-limiting oxidative addition of the C-Cl bond.[18] |
| Pre-catalyst | XPhos Pd G2/G3 (1-2 mol%) | Air-stable and convenient; ensures reliable generation of the active Pd(0)L₁ species.[19] |
| Base | K₃PO₄, K₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation. K₃PO₄ is often superior for less reactive chlorides.[15][17] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1), Toluene | Aprotic solvents that are stable at elevated temperatures. Water aids in dissolving the base.[12][20] |
| Temperature | 80 - 110 °C | Higher temperatures are needed to provide sufficient energy to overcome the activation barrier for C-Cl oxidative addition.[16] |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ (1.1-1.5 eq.) | The nucleophilic partner. A slight excess ensures complete consumption of the limiting halide.[22] |
Experimental Protocols: From Flask to Product
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard laboratory glassware
-
Heating mantle or oil bath with temperature control
-
TLC plates or LC-MS for reaction monitoring
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
XPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Degassed 1,4-Dioxane and Water (e.g., 5:1 mixture)
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and the XPhos ligand.[16]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2-isopropoxypyridine product.[10][22]
Conclusion: A Gateway to Novel Chemical Matter
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable 4-substituted pyridine derivatives. While the lower reactivity of the chloride poses a challenge, it is readily overcome by the rational application of modern catalyst systems featuring bulky, electron-rich phosphine ligands. By carefully controlling the choice of catalyst, base, and solvent, researchers in drug discovery and materials science can efficiently access a diverse range of novel molecular architectures, paving the way for the development of next-generation therapeutics and functional materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) A Review on the Medicinal Importance of Pyridine Derivatives (2015) | Ataf Ali Altaf | 203 Citations [scispace.com]
- 7. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Substituted Aminopyridines
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its synthesis, however, is not always straightforward. The Buchwald-Hartwig amination has emerged as a transformative tool for constructing C–N bonds, offering a versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2] This application note provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 4-chloro-2-isopropoxypyridine, a representative electron-rich heteroaromatic chloride. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts and reagents, and provide a robust, step-by-step protocol for its successful execution in a laboratory setting.
The Challenge of Heteroaromatic Chlorides
While the Buchwald-Hartwig amination has a broad scope, heteroaromatic chlorides like this compound present unique challenges.[3] The chlorine atom is less reactive towards oxidative addition to the palladium(0) catalyst compared to its bromide or iodide counterparts.[4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[5] Overcoming these hurdles requires a carefully selected catalytic system, typically involving a sterically hindered and electron-rich phosphine ligand. These ligands promote the formation of a monoligated palladium species, which is more reactive in the crucial oxidative addition step and can enhance the rate of reductive elimination to form the desired product.[1][6]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The cycle can be broken down into three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) species. This is often the rate-determining step, particularly with less reactive aryl chlorides.[8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step involves the formation of the new C–N bond and regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]
A potential side reaction is β-hydride elimination, which can be minimized by the appropriate choice of ligand and reaction conditions.[1]
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Selecting the Right Tools for the Job: Reagent and Condition Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the palladium source, ligand, base, and solvent.
| Component | Recommended Choices | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable palladium precursors that are readily reduced in situ to the active Pd(0) species.[4] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically bulky and electron-rich biaryl phosphine ligands are crucial for activating the C-Cl bond and promoting efficient reductive elimination.[2][6] They help to prevent catalyst deactivation and favor the desired product formation. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is highly effective but can be problematic for substrates with base-sensitive functional groups.[5] In such cases, weaker inorganic bases like potassium phosphate or cesium carbonate are excellent alternatives.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene and dioxane are frequently used due to their ability to dissolve the reactants and their relatively high boiling points, allowing for elevated reaction temperatures if necessary.[3][5] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Note: This is a representative protocol. Optimization of catalyst loading, ligand, base, temperature, and reaction time may be necessary for specific amine coupling partners. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Oven-dried glassware
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (e.g., 1.5 mol%), XPhos (e.g., 3.0 mol%), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound. Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction temperature should be optimized for the specific substrates.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-isopropoxypyridin-4-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the reaction temperature or switching to a more active ligand system (e.g., a more sterically demanding Buchwald ligand). Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.[5]
-
Byproduct Formation: The formation of hydrodehalogenated starting material can indicate a competing reductive pathway. Optimizing the base and ligand can help to minimize this side reaction.[1]
-
Poor Solubility of Base: For inorganic bases like K₃PO₄ or Cs₂CO₃, vigorous stirring is essential as the deprotonation step can be mass-transfer limited. Grinding the base to a fine powder before use can also be beneficial.[4]
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl-2-isopropoxypyridin-4-amines from this compound. By understanding the reaction mechanism and carefully selecting the appropriate palladium catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this transformation and efficiently access a wide range of valuable compounds for drug discovery and development. The protocol provided herein serves as a robust starting point for the successful implementation of this important reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Sonogashira Coupling of 4-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst, has proven invaluable in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, natural products, and materials science.[2][3] The resulting arylalkynes and conjugated enynes are critical building blocks for a diverse array of biologically active compounds and functional materials.[2][3]
The pyridine scaffold, a ubiquitous motif in medicinal chemistry, often requires functionalization to modulate its physicochemical properties and biological activity. The introduction of an alkynyl group, in particular, can significantly impact a molecule's conformational rigidity, metabolic stability, and ability to engage in specific binding interactions. 4-Chloro-2-isopropoxypyridine presents a synthetically attractive starting material for accessing novel 4-alkynyl-2-isopropoxypyridine derivatives. The isopropoxy group can serve as a crucial element for tuning solubility and lipophilicity, while the chloro substituent at the 4-position provides a handle for the Sonogashira coupling. However, the electronic properties of the pyridine ring and the nature of the chloro leaving group necessitate carefully optimized reaction conditions to achieve efficient and high-yielding couplings.
This document provides a comprehensive guide to the Sonogashira coupling of this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.
Mechanistic Overview: A Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, often facilitated by an amine base or a phosphine ligand.[1] The catalytic cycle then proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II)-aryl complex.[3]
-
Transmetalation: Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide.[1] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. This is often considered the rate-determining step of the reaction.[3][4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Figure 1. Simplified representation of the Sonogashira coupling catalytic cycles.
Key Reaction Parameters and Optimization Strategies
The success of the Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters. Due to the relatively lower reactivity of aryl chlorides compared to bromides and iodides, reaction conditions may require careful tuning.[1]
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is a common and effective choice.[3] Pd(PPh₃)₄ is also widely used.[3] For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial to promote oxidative addition.[3] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst, accelerating the reaction and allowing for milder conditions.[1][3] In some cases, a "copper-free" Sonogashira can be employed to avoid the formation of alkyne homocoupling byproducts, though this often requires higher temperatures and more specialized ligands.[1] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), Pyrrolidine | An amine base is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[5] The choice of base can influence reaction rate and yield. For less reactive chlorides, stronger bases like pyrrolidine may be advantageous. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | The solvent should be able to dissolve all reactants and be inert under the reaction conditions. Degassing the solvent to remove oxygen is crucial to prevent catalyst deactivation and alkyne homocoupling.[6] |
| Ligand | Triphenylphosphine (PPh₃), Xantphos, SPhos, Buchwald Ligands | For the relatively unreactive this compound, the use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. The choice of ligand can also influence the regioselectivity in more complex systems.[7][8] |
| Temperature | Room Temperature to 80 °C | While many Sonogashira reactions can proceed at room temperature, the coupling of aryl chlorides often requires elevated temperatures to achieve a reasonable reaction rate.[5] Careful monitoring is necessary to avoid decomposition of starting materials or products. |
| Atmosphere | Inert (Argon or Nitrogen) | The reaction should be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and the phosphine ligands, as well as to minimize oxidative homocoupling of the alkyne. |
Detailed Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.
Protocol 1: Standard Conditions with PdCl₂(PPh₃)₂/CuI
This protocol is a general and robust method suitable for a wide range of terminal alkynes.
Figure 2. Workflow for the standard Sonogashira coupling protocol.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and TEA).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-isopropoxypyridine.
Protocol 2: Copper-Free Conditions for Sensitive Substrates
In cases where alkyne homocoupling is a significant side reaction, a copper-free protocol can be advantageous. This often requires a more active catalyst system and potentially higher temperatures.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry, oven-dried flask, combine the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq), the terminal alkyne (1.5 eq), and the base (e.g., 2.0 eq of Cs₂CO₃).
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use fresh, high-purity catalyst and ligands.- Ensure proper degassing of solvents.- Increase the reaction temperature in increments.- Consider a more active catalyst system (e.g., with a more electron-rich ligand). |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen by maintaining a positive pressure of inert gas.- Reduce the amount of copper(I) iodide.- Consider a copper-free protocol. |
| Decomposition of Starting Material or Product | - Excessive heat- Prolonged reaction time | - Lower the reaction temperature and monitor for longer periods.- Use a more active catalyst to reduce the required reaction time. |
| Hydrolysis of Chloro- or Alkynyl-Pyridine | - Presence of water in the reaction mixture | - Use anhydrous solvents and reagents.- Ensure all glassware is thoroughly dried. |
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient route to a valuable class of substituted pyridines for applications in drug discovery and materials science. While the reduced reactivity of the chloro-substituent presents a moderate challenge, the careful selection of catalyst, ligand, base, and reaction conditions can lead to high yields of the desired products. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of Novel Pyridine-Based Materials for High-Efficiency Organic Light-Emitting Diodes (OLEDs) from 4-Chloro-2-isopropoxypyridine
Abstract
This technical guide provides a comprehensive framework for the synthesis and evaluation of novel organic materials for OLED applications, utilizing 4-Chloro-2-isopropoxypyridine as a versatile and strategic starting scaffold. We detail the rationale and step-by-step protocols for creating advanced host materials, charge-transport layers, and phosphorescent emitters through robust palladium-catalyzed cross-coupling reactions. The methodologies are designed to be self-validating, supported by in-depth characterization techniques and performance evaluation in standardized OLED device architectures. This note is intended for researchers and professionals in materials science and drug development seeking to explore new frontiers in organic electronics.
Introduction: The Strategic Role of Pyridine Scaffolds in Modern OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, lower power consumption, and unprecedented design flexibility.[1][2] The performance of an OLED device is fundamentally dictated by the synergistic function of its constituent organic layers, including the Hole Injection/Transport Layers (HIL/HTL), the Emissive Layer (EML), and the Electron Transport Layer (ETL).[3][4] The molecular architecture of the materials within these layers governs critical device parameters such as efficiency, color purity, and operational lifetime.
Pyridine-based compounds have emerged as a highly promising class of materials due to their inherent electron-deficient nature, which facilitates efficient electron transport and injection. This property, combined with their high thermal stability and tunable electronic characteristics, makes them ideal candidates for both host and electron-transport materials.[5]
This guide focuses on This compound as a key building block. Its structure is strategically designed for synthetic versatility:
-
The 4-chloro position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various functional aromatic and heteroaromatic moieties.[6]
-
The 2-isopropoxy group enhances the solubility of the resulting molecules in common organic solvents, simplifying purification and processing. Furthermore, this bulky alkoxy group can influence molecular packing in the solid state and help maintain a high triplet energy in host materials, which is crucial for preventing efficiency roll-off in phosphorescent OLEDs (PhOLEDs).
This document outlines the synthesis of distinct classes of OLED materials from this single precursor, demonstrating its utility in building a comprehensive material set for high-performance devices.
Overall Synthetic Workflow
The core of our synthetic strategy relies on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are renowned for their reliability, high yields, and broad functional group tolerance, making them cornerstones of modern organic synthesis.[7][8][9] The general workflow involves coupling this compound with appropriate boronic acids or secondary amines to construct larger, π-conjugated systems tailored for specific functions within an OLED device.
Figure 1: General synthetic strategy from this compound.
Synthesis of a High Triplet Energy Host Material via Suzuki-Miyaura Coupling
Causality and Rationale: For efficient blue phosphorescent OLEDs, the host material in the emissive layer must possess a triplet energy (T₁) higher than that of the phosphorescent guest (emitter) to ensure effective energy transfer and prevent back-transfer. Carbazole moieties are widely used in host materials due to their high T₁ energy and good hole-transporting properties.[10] Here, we synthesize a 4-(9H-carbazol-9-yl)-2-isopropoxypyridine derivative. The pyridine core provides electron transport character, creating a material with balanced charge transport capabilities.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 4-(9H-carbazol-9-yl)-2-isopropoxypyridine .
Materials:
-
This compound (1.0 equiv)
-
9H-Carbazole-9-boronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (4:1 v/v)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a Schlenk flask, add this compound, 9H-Carbazole-9-boronic acid pinacol ester, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the toluene/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a white solid.
Self-Validation and Characterization: The integrity of the synthesized material must be confirmed.
| Characterization Method | Expected Outcome |
| ¹H NMR | Peaks corresponding to isopropoxy, pyridine, and carbazole protons with correct integration and splitting patterns. |
| ¹³C NMR | Correct number of signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass. |
| Elemental Analysis | C, H, N percentages within ±0.4% of the calculated theoretical values. |
Synthesis of a Hole-Transporting Material (HTL) via Buchwald-Hartwig Amination
Causality and Rationale: Efficient hole transport from the anode to the emissive layer is critical for charge balance and high device efficiency. Triarylamines are the archetypal structural motif for HTLs due to their stable radical cations and excellent hole mobility.[11] By coupling this compound with a diarylamine like diphenylamine, we can create a novel asymmetric HTL material. The electron-deficient pyridine core can also serve to modulate the HOMO/LUMO energy levels favorably.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This protocol details the synthesis of N,N-diphenyl-(2-isopropoxypyridin-4-yl)amine .
Materials:
-
This compound (1.0 equiv)
-
Diphenylamine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add anhydrous toluene, followed by diphenylamine and this compound.
-
Seal the flask and heat the reaction mixture to 110 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solvent. Purify the crude residue via column chromatography (silica gel, eluent: hexane/dichloromethane gradient) to obtain the desired product.[12][13]
Self-Validation and Characterization: Confirm the structure and purity using the same suite of analytical techniques as described in Protocol 1.
| Characterization Method | Expected Outcome |
| ¹H NMR | Signals confirming the presence of isopropoxy, pyridine, and two phenyl groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the product's exact mass. |
| Purity (HPLC) | >99.5% purity is required for use in OLED devices. |
Photophysical and Electrochemical Characterization
Rationale: To assess the suitability of the newly synthesized materials for OLED applications, their fundamental electronic and optical properties must be quantified. These properties determine the material's function, potential efficiency, and color in a device.[14][15]
Experimental Protocols:
-
UV-Visible Absorption and Photoluminescence (PL):
-
Prepare dilute solutions (~10⁻⁵ M) of the material in a spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
Record absorption spectra using a dual-beam UV-Vis spectrophotometer.
-
Record emission spectra using a fluorometer, exciting at the lowest energy absorption maximum (λ_max).
-
Measure the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate).[16]
-
-
Cyclic Voltammetry (CV):
-
Dissolve the sample in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).
-
Scan the potential to measure the oxidation and reduction potentials.
-
Calculate the HOMO and LUMO energy levels from the onset of the first oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Data Presentation:
| Material | λ_abs (nm) | λ_em (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 4-(9H-carbazol-9-yl)-2-isopropoxypyridine | 305, 338 | 365, 380 | 75 | -5.7 | -2.4 | 3.3 |
| N,N-diphenyl-(2-isopropoxypyridin-4-yl)amine | 310 | 420 | 60 | -5.4 | -2.2 | 3.2 |
| Note: Data are representative and should be determined experimentally. |
OLED Device Fabrication and Performance Evaluation
Rationale: The final validation of a new material is its performance within a functional OLED. We describe the fabrication of a standard multilayer device using vacuum thermal evaporation, a technique that produces high-quality, uniform thin films.[17][18]
Protocol 3: Device Fabrication
-
Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use to improve the work function and remove organic residues.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Deposit the organic layers and metal cathode sequentially without breaking vacuum. A typical device architecture is:
-
ITO (Anode)
-
Hole Injection Layer (HIL): 10 nm of Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole Transport Layer (HTL): 30 nm of the synthesized N,N-diphenyl-(2-isopropoxypyridin-4-yl)amine
-
Emissive Layer (EML): 20 nm of the synthesized Host doped with a suitable phosphorescent emitter (e.g., 10% Ir(ppy)₃)
-
Electron Transport Layer (ETL): 30 nm of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)
-
Cathode: 100 nm of Aluminum (Al)
-
-
Encapsulation: Immediately after deposition, encapsulate the devices using a UV-cured epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
Figure 2: Schematic of a multi-layer OLED device structure.
Device Characterization: The encapsulated devices are tested using a source meter and a calibrated photometer/spectrometer.
-
Current Density-Voltage-Luminance (J-V-L): Measure the electrical and optical output characteristics.
-
External Quantum Efficiency (EQE): Calculate the ratio of photons emitted to electrons injected.
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum to determine color coordinates (CIE 1931).
Expected Performance Metrics:
| Parameter | Target Value |
| Turn-on Voltage | < 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum EQE | > 15% (for a green PhOLED) |
| CIE (x, y) Coordinates | (0.30, 0.61) (for a green PhOLED) |
Conclusion
This application note demonstrates that this compound is an exceptionally valuable and versatile precursor for the synthesis of advanced OLED materials. Through the application of robust and well-established palladium-catalyzed cross-coupling protocols, we have successfully outlined the synthesis of distinct materials for different layers of an OLED device. The provided step-by-step methodologies, coupled with rigorous characterization and device testing frameworks, offer a clear and reproducible path for researchers to develop and evaluate novel, high-performance organic electronic materials. The strategic design of the starting material allows for significant molecular diversity, paving the way for further innovation in the field.
References
- 1. How are OLEDs Made? - Avantama AG [avantama.com]
- 2. OLED - Wikipedia [en.wikipedia.org]
- 3. static.horiba.com [static.horiba.com]
- 4. Oled Organic Materials: What You Need to Know [violet-oled.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. noctiluca.eu [noctiluca.eu]
- 11. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. displayman.com [displayman.com]
- 18. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
Application Notes & Protocols: 4-Chloro-2-isopropoxypyridine as a Key Intermediate in the Synthesis of Pyridyloxyphenoxypropionate Herbicides
Abstract & Introduction
Pyridine-based chemical scaffolds are integral to the development of modern agrochemicals, offering a versatile framework for creating potent and selective herbicides, fungicides, and insecticides. Within this class, 4-Chloro-2-isopropoxypyridine stands out as a valuable heterocyclic building block. Its specific substitution pattern—a leaving group (chloro) at the C4 position activated by the pyridine nitrogen, and an isopropoxy group at C2—makes it an ideal intermediate for the synthesis of high-value agrochemicals, particularly those in the aryloxyphenoxypropionate (APP) class.
This document provides a detailed guide for researchers and chemical development professionals on the synthesis and application of this compound. We will first outline a robust protocol for the synthesis of the intermediate itself. Subsequently, we will detail its application in the synthesis of a representative APP herbicide analog, providing step-by-step protocols, mechanistic insights, and process optimization strategies. The methodologies described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.
Synthesis of the Intermediate: this compound
The most direct and industrially scalable route to this compound involves a regioselective nucleophilic aromatic substitution (SNAr) on a readily available starting material, 2,4-dichloropyridine.
Mechanistic Expertise: The "Why" Behind the Synthesis
The key to this synthesis is controlling the regioselectivity of the isopropoxide addition. In 2,4-dichloropyridine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is due to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, as the charge can be delocalized onto the electronegative ring nitrogen.[1] By using sodium isopropoxide, generated in situ from isopropanol and a strong base like sodium hydride, we can selectively displace the C2 chloride. While C4 is electronically favored for many nucleophiles, the alkoxide substitution at C2 can be achieved under controlled conditions, often driven by kinetic factors or specific solvent effects. The protocol below is optimized for this selective mono-substitution.
Experimental Workflow: Synthesis of this compound
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Chloro-2-isopropoxypyridine
Introduction: The Versatility of 4-Chloro-2-isopropoxypyridine in Modern Synthesis
The 2,4-disubstituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Within this class of valuable building blocks, this compound stands out as a particularly versatile intermediate. Its structure offers two distinct points for modification: the C4-chloro group, which is highly amenable to palladium-catalyzed cross-coupling reactions, and the C2-isopropoxy group, which modulates the electronic properties of the pyridine ring. The electron-deficient nature of the pyridine ring, further influenced by the electronegative nitrogen atom, makes the C4 position susceptible to oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions.[2][3]
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both practical utility and a deeper understanding of the chemistry.
Core Principles of Palladium-Catalyzed Cross-Coupling
The majority of the reactions discussed herein operate via a common catalytic cycle, which is fundamental to understanding these transformations.[4][5] The cycle typically involves a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The organic group from a second reagent is transferred to the palladium center, or an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The efficiency and success of this cycle are critically dependent on the choice of ligands, which stabilize the palladium center and modulate its reactivity, as well as the base and solvent.
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. For a substrate like this compound, this reaction is invaluable for introducing a wide range of aryl or heteroaryl substituents at the C4 position.
Mechanism and Rationale
The reaction follows the general palladium catalytic cycle. A crucial aspect of the Suzuki coupling is the role of the base, which is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of ligand is critical for activating the relatively inert C-Cl bond. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., RuPhos, XPhos), are often employed to accelerate both the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of challenging chloro-heterocycles.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 equiv., 2 mol%) and RuPhos (0.04 equiv., 4 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask containing the reagents.
-
Add a mixture of anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v) to achieve a final concentration of ~0.1 M with respect to the this compound.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-isopropoxy-4-phenylpyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine. This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and related N-aryl motifs are prevalent in a vast number of drug molecules.
Mechanism and Rationale
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The base plays a critical role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide are often preferred. The activation of the C-Cl bond of this compound requires a highly active catalyst system, typically employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) that facilitate the challenging oxidative addition and the final reductive elimination step.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on established methods for the amination of chloropyridines.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.01 equiv., 1 mol%), XPhos (0.02 equiv., 2 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, then quench by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford 4-(2-isopropoxypyridin-4-yl)morpholine.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.
Mechanism and Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-coupling reactions. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on standard Sonogashira conditions for aryl chlorides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%), and CuI (0.06 equiv., 6 mol%).
-
Add anhydrous THF and anhydrous triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the amine salt and catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 2-isopropoxy-4-(phenylethynyl)pyridine.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a powerful method for the synthesis of substituted alkenes.
Mechanism and Rationale
The Heck reaction mechanism begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by a migratory insertion (syn-addition) of the alkene into the aryl-palladium bond. The final steps involve a β-hydride elimination (which is also a syn-elimination) to form the alkene product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst from this complex, completing the cycle.
Caption: The catalytic cycle for the Heck-Mizoroki reaction.
Representative Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is adapted from general procedures for the Heck reaction with aryl chlorides.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and P(o-tol)₃ (0.04 equiv., 4 mol%).
-
Add anhydrous DMF, triethylamine (1.5 equiv.), and n-butyl acrylate (1.5 equiv.).
-
Seal the tube tightly and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction's progress by GC-MS. The reaction may require 24-48 hours for completion.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield butyl (E)-3-(2-isopropoxypyridin-4-yl)acrylate.
Summary of Reaction Conditions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | RT - 60 |
| Heck-Mizoroki | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120-140 |
Experimental Workflow Overview
Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, a diverse array of substituents can be introduced at the C4 position. The key to success with this chloro-heterocyclic substrate lies in the judicious selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, and optimized reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides an in-depth technical overview and practical, field-proven protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-2-isopropoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and a thorough understanding of its reactivity is paramount for its effective utilization in the synthesis of complex molecular architectures.
Strategic Overview: The Unique Reactivity of this compound
The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is most pronounced at the C-2 and C-4 positions, as the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2] In the case of this compound, the chlorine atom at the C-4 position is the designated leaving group, a site highly amenable to SNAr.
However, the presence of the 2-isopropoxy group introduces a nuanced electronic effect. As an electron-donating group (EDG) through resonance, it can partially counteract the electron-withdrawing inductive effect of the ring nitrogen, potentially moderating the reactivity of the C-4 position compared to an unsubstituted 4-chloropyridine. This interplay of activating and modulating electronic effects necessitates a careful selection of reaction conditions to achieve optimal outcomes. Despite the presence of the EDG, the inherent activation provided by the ring nitrogen at the para-position ensures that this compound remains a viable and valuable substrate for SNAr reactions.
Below is a diagram illustrating the general mechanism of SNAr on this compound.
Caption: General SNAr mechanism on this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the substitution of the 4-chloro group on this compound with common classes of nucleophiles. It is imperative to note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Amination with Primary and Secondary Amines
The introduction of nitrogen-containing substituents is a cornerstone of drug discovery. This protocol details a general procedure for the amination of this compound.
Protocol 1: Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (0.3 M)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and acetonitrile.
-
Add morpholine to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-(morpholino)-2-isopropoxypyridine.
-
-
Causality and Insights:
-
Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a polar aprotic solvent that facilitates the dissolution of the reactants and intermediates.
-
Excess Nucleophile: A slight excess of the amine ensures complete consumption of the starting material.
-
Thiolation with Thiols
The introduction of sulfur-containing moieties is crucial for the synthesis of various biologically active compounds. Thiolates are excellent nucleophiles and readily displace the chloride in SNAr reactions.
Protocol 2: Thiolation of this compound with Thiophenol
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) (0.5 M)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in DMF at room temperature, add thiophenol.
-
Stir the mixture for 15 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(phenylthio)-2-isopropoxypyridine.
-
-
Causality and Insights:
-
Pre-formation of Thiolate: The reaction of thiophenol with potassium carbonate in situ generates the more nucleophilic thiophenolate anion, which accelerates the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the thiolate.
-
Room Temperature Reaction: The high nucleophilicity of the thiolate often allows the reaction to proceed efficiently at room temperature.
-
Alkoxylation with Alcohols
The synthesis of aryl ethers via SNAr is a fundamental transformation. This protocol outlines the reaction with an alkoxide nucleophile.
Protocol 3: Methoxylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Methanol (0.4 M)
-
-
Procedure:
-
To a solution of sodium methoxide in methanol, add this compound.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-isopropoxy-4-methoxypyridine.
-
-
Causality and Insights:
-
Strong Nucleophile: Sodium methoxide is a strong nucleophile, and the reaction is typically conducted in the corresponding alcohol as the solvent.
-
Elevated Temperature: Due to the lower nucleophilicity of alkoxides compared to thiolates and some amines, heating is generally required to achieve a reasonable reaction rate.
-
Data Summary and Expected Outcomes
The following table provides a general summary of expected reaction conditions and outcomes for the SNAr of this compound with various nucleophiles. Yields are indicative and will vary based on the specific nucleophile and optimization of reaction conditions.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Amines | Primary/Secondary | K₂CO₃, Cs₂CO₃ | Acetonitrile, Dioxane | 80 - 120 | 60 - 90% |
| Thiols | Aliphatic/Aromatic | K₂CO₃, NaH | DMF, DMSO | 25 - 60 | 75 - 95% |
| Alcohols | Alkoxides | NaH, KOtBu | Corresponding Alcohol, THF | 60 - 100 | 50 - 80% |
Experimental Workflow Visualization
The general workflow for performing and analyzing these SNAr reactions can be summarized in the following diagram.
Caption: A generalized experimental workflow for SNAr reactions.
Concluding Remarks and Future Directions
This compound is a valuable substrate for nucleophilic aromatic substitution, providing a gateway to a diverse range of 4-substituted-2-isopropoxypyridine derivatives. The protocols and insights provided herein serve as a comprehensive starting point for researchers. Further exploration into palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, may offer alternative and potentially milder conditions for certain transformations, expanding the synthetic utility of this important heterocyclic building block.
References
Applikations- und Protokoll-Leitfaden: Funktionalisierung von 4-Chlor-2-isopropoxypyridin für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht über die Derivatisierung von 4-Chlor-2-isopropoxypyridin, einem vielseitigen Baustein in der modernen medizinischen Chemie. Wir werden die zugrundeliegenden Prinzipien wichtiger chemischer Transformationen erläutern, bewährte Protokolle vorstellen und Einblicke in die strategische Auswahl von Reaktionsbedingungen geben.
Einführung: Die Bedeutung des 2-Alkoxypyridin-Gerüsts
Das 2-Alkoxypyridin-Motiv ist ein prominenter Heterozyklus, der in einer Vielzahl von pharmazeutischen Wirkstoffen und klinischen Kandidaten zu finden ist. Seine Fähigkeit, als Bioisoster für andere funktionelle Gruppen zu dienen und an wichtigen Wasserstoffbrückenbindungen in Protein-Ligand-Wechselwirkungen teilzunehmen, macht es zu einem attraktiven Gerüst für das Wirkstoffdesign. 4-Chlor-2-isopropoxypyridin stellt dabei ein besonders nützliches Ausgangsmaterial dar. Die Isopropoxy-Gruppe verleiht dem Molekül eine verbesserte metabolische Stabilität und Löslichkeit im Vergleich zu kleineren Alkoxy-Substituenten. Gleichzeitig dient das reaktive Chloratom an der C4-Position als vielseitiger "Griff" für die Einführung molekularer Diversität durch verschiedene Kreuzkupplungsreaktionen und nukleophile Substitutionen.
Strategien zur Derivatisierung: Ein Überblick
Die Funktionalisierung von 4-Chlor-2-isopropoxypyridin konzentriert sich hauptsächlich auf die Reaktivität des C4-Chloratoms. Die gängigsten und effektivsten Methoden zur Einführung neuer funktioneller Gruppen sind Palladium-katalysierte Kreuzkupplungsreaktionen und die nukleophile aromatische Substitution.
Palladium-katalysierte Kreuzkupplungsreaktionen
Palladium-katalysierte Kreuzkupplungen gehören zu den leistungsfähigsten Methoden zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Für die Derivatisierung von 4-Chlor-2-isopropoxypyridin sind insbesondere die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung von großer Bedeutung.
Suzuki-Miyaura-Kupplung: Einführung von (Hetero-)Aryl-Gruppen
Die Suzuki-Miyaura-Reaktion ist eine vielseitige Methode zur Bildung von C-C-Bindungen durch die Kupplung von Organoborverbindungen mit organischen Halogeniden.[1][2] Sie zeichnet sich durch milde Reaktionsbedingungen, eine hohe Toleranz gegenüber funktionellen Gruppen und die kommerzielle Verfügbarkeit einer breiten Palette von Boronsäuren aus.[3]
Kausale Betrachtung der experimentellen Parameter:
-
Katalysator: Während klassische Katalysatoren wie Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] für reaktivere Arylbromide und -iodide wirksam sind, erfordern weniger reaktive Arylchloride wie 4-Chlor-2-isopropoxypyridin oft den Einsatz von Katalysatorsystemen mit elektronenreichen und sterisch anspruchsvollen Liganden.[1] Diese Liganden fördern den geschwindigkeitsbestimmenden Schritt der oxidativen Addition des Arylchlorids an das Palladium(0)-Zentrum.
-
Base: Die Base spielt eine entscheidende Rolle im katalytischen Zyklus. Sie aktiviert die Boronsäure durch Bildung eines "at"-Komplexes, was die Transmetallierung erleichtert.[2] Die Wahl der Base (z. B. Na₂CO₃, K₂CO₃, K₃PO₄) kann die Ausbeute erheblich beeinflussen und muss oft empirisch für ein bestimmtes Substratpaar optimiert werden.
-
Lösungsmittel: Eine Mischung aus einem organischen Lösungsmittel (z. B. Dioxan, Toluol, DME) und Wasser ist typisch, um sowohl die organischen Reaktanden als auch die anorganische Base zu lösen.
Protokoll: Suzuki-Miyaura-Kupplung von 4-Chlor-2-isopropoxypyridin mit Phenylboronsäure
-
Reaktionsaufbau: In einem trockenen, mit Argon gespülten Schlenkrohr werden 4-Chlor-2-isopropoxypyridin (1 Äquiv.), Phenylboronsäure (1.2 Äquiv.), [1,1'-Bis(diphenylphosphino)ferrocen]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 Äquiv.) und Kaliumcarbonat (2 Äquiv.) vorgelegt.
-
Lösungsmittelzugabe: Es wird eine entgaste Mischung aus 1,4-Dioxan und Wasser (4:1, v/v) zugegeben.
-
Reaktionsdurchführung: Die Reaktionsmischung wird unter Argonatmosphäre für 12 Stunden bei 90 °C gerührt.
-
Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Ethylacetat verdünnt und mit Wasser gewaschen. Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 4-Phenyl-2-isopropoxypyridin zu erhalten.
| Parameter | Bedingung | Anmerkung |
| Temperatur | 90 °C | Erforderlich zur Aktivierung des Arylchlorids. |
| Reaktionszeit | 12 h | Typisch für die vollständige Umsetzung. |
| Katalysatorbeladung | 3 mol% | Ein guter Kompromiss zwischen Effizienz und Kosten. |
| Typische Ausbeute | 75-90% | Abhängig von der Reinheit der Ausgangsmaterialien. |
Buchwald-Hartwig-Aminierung: Synthese von Arylaminen
Die Buchwald-Hartwig-Aminierung ermöglicht die Bildung von C-N-Bindungen durch die Palladium-katalysierte Kupplung von Aminen mit Arylhalogeniden.[4][5] Diese Reaktion hat traditionelle Methoden zur Synthese von Arylaminen, die oft harsche Bedingungen erfordern, weitgehend ersetzt.[4]
Kausale Betrachtung der experimentellen Parameter:
-
Ligand: Der Erfolg der Buchwald-Hartwig-Aminierung hängt entscheidend von der Wahl des Liganden ab. Sterisch anspruchsvolle, elektronenreiche Phosphinliganden wie XPhos oder BrettPhos sind besonders effektiv für die Kupplung von Arylchloriden.[6] Sie stabilisieren die katalytisch aktive Pd(0)-Spezies und erleichtern sowohl die oxidative Addition als auch die reduktive Eliminierung, den letzten Schritt zur Produktbildung.
-
Base: Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOt-Bu) oder Lithium-bis(trimethylsilyl)amid (LHMDS) sind erforderlich, um das Amin zu deprotonieren und das reaktive Amid zu bilden.
-
Lösungsmittel: Aprotische, polare Lösungsmittel wie Toluol, Dioxan oder tert-Butylmethylether (MTBE) sind die Lösungsmittel der Wahl.
Protokoll: Buchwald-Hartwig-Aminierung von 4-Chlor-2-isopropoxypyridin mit Morpholin
-
Katalysator-Präformation (optional, aber empfohlen): In einem Handschuhfach werden Palladium(II)-acetat (0.02 Äquiv.) und XPhos (0.04 Äquiv.) in Toluol gelöst und für 10 Minuten gerührt.
-
Reaktionsaufbau: In einem separaten, trockenen Schlenkrohr werden 4-Chlor-2-isopropoxypyridin (1 Äquiv.) und Natrium-tert-butoxid (1.4 Äquiv.) vorgelegt und das Rohr mit Argon gespült.
-
Zugabe der Reaktanden: Toluol, Morpholin (1.2 Äquiv.) und die Katalysatorlösung werden zugegeben.
-
Reaktionsdurchführung: Die Reaktionsmischung wird unter Argonatmosphäre für 8 Stunden bei 100 °C gerührt.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktion vorsichtig mit Wasser gequencht. Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Nukleophile Aromatische Substitution (SNAr)
Obwohl weniger verbreitet als Kreuzkupplungsreaktionen für dieses spezielle Substrat, kann die nukleophile aromatische Substitution (SNAr) eine kostengünstige und metallfreie Alternative sein.[7][8] Die Reaktion erfordert in der Regel starke Nukleophile und oft erhöhte Temperaturen.[9] Die Elektronen ziehende Wirkung des Pyridin-Stickstoffs aktiviert die C4-Position für einen nukleophilen Angriff.
Kausale Betrachtung der experimentellen Parameter:
-
Nukleophil: Starke Nukleophile wie Alkoxide (z. B. Natriummethoxid) oder Thiolate (z. B. Natriumthiophenolat) sind für eine erfolgreiche Reaktion notwendig.
-
Lösungsmittel: Polare aprotische Lösungsmittel wie DMF oder DMSO sind ideal, da sie die Nukleophile gut solvatisieren und die Bildung des intermediären Meisenheimer-Komplexes stabilisieren.
-
Temperatur: Oft sind hohe Temperaturen (100-150 °C) erforderlich, um die Aktivierungsenergie für den Angriff auf den elektronenreichen aromatischen Ring zu überwinden.
Protokoll: SNAr von 4-Chlor-2-isopropoxypyridin mit Natriummethoxid
-
Reaktionsaufbau: In einem druckfesten Reaktionsgefäß wird eine Lösung von Natriummethoxid in Methanol (z. B. 30%ige Lösung, 3 Äquiv.) vorgelegt.
-
Zugabe des Substrats: 4-Chlor-2-isopropoxypyridin (1 Äquiv.) wird zugegeben.
-
Reaktionsdurchführung: Das Gefäß wird fest verschlossen und für 24 Stunden bei 120 °C erhitzt.
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig mit Wasser verdünnt und mehrfach mit Dichlormethan extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und das Produkt durch Säulenchromatographie oder Destillation gereinigt.
Zusammenfassung und Ausblick
Die Derivatisierung von 4-Chlor-2-isopropoxypyridin ist ein Eckpfeiler für die Synthese komplexer Moleküle in der medizinischen Chemie. Die Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung bieten robuste und vielseitige Wege zur Einführung von Aryl- und Amino-Substituenten und ermöglichen so den Zugang zu einer breiten chemischen Vielfalt. Die Auswahl der optimalen Methode und der Reaktionsbedingungen hängt von der gewünschten Zielstruktur, der Verfügbarkeit der Ausgangsmaterialien und den spezifischen Anforderungen des Syntheseprojekts ab. Ein tiefes Verständnis der zugrundeliegenden mechanistischen Prinzipien ist entscheidend für die erfolgreiche Planung und Durchführung dieser Transformationen.
Referenzen
-
Fisher Scientific. Nukleophile aromatische Substitution. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. Suzuki-Kupplung. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. Verfügbar unter: --INVALID-LINK--
-
Organische-Chemie.ch. Buchwald-Hartwig-Kreuzkupplungs-Reaktion. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. Nukleophile Substitution. Verfügbar unter: --INVALID-LINK--
-
TCI AMERICA. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Verfügbar unter: --INVALID-LINK--
-
Organische-Chemie.ch. Suzuki-Kupplung. Verfügbar unter: --INVALID-LINK--
-
Fisher Scientific. Suzuki-Miyaura-Kreuzkupplungsreaktion. Verfügbar unter: --INVALID-LINK--
-
Mayr, H. Vorlesung 30 Nucleophile aromatische Substitution Additions-Eliminierungs-Mechanismus. LMU München.
-
Pye, D. R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17120-17122.
-
StudySmarter. Nucleophile aromatische Substitution. Verfügbar unter: --INVALID-LINK--
-
Unbekannt. Die Suzuki Reaktion.
-
Unbekannt. Suzuki-Kreuzkupplungsreaktionen zur Darstellung neuer Adenosinrezeptor-Antagonisten und Synthese eines wasserlöslichen Prodrugs.
-
Unbekannt. Inhaltsverzeichnis zu "Nucleophile aromatische Substitution an Arylazoverbindungen".
References
- 1. Suzuki-Kupplung – Wikipedia [de.wikipedia.org]
- 2. Suzuki-Kupplung [organische-chemie.ch]
- 3. fishersci.de [fishersci.de]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig-Kreuzkupplungs-Reaktion [organische-chemie.ch]
- 6. research.rug.nl [research.rug.nl]
- 7. Nukleophile aromatische Substitution [fishersci.de]
- 8. Nukleophile Substitution – Wikipedia [de.wikipedia.org]
- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Amino-2-isopropoxypyridine
Authored by: A Senior Application Scientist
Introduction: The Significance of 4-Amino-2-isopropoxypyridine in Modern Drug Discovery
4-Amino-2-isopropoxypyridine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its substituted aminopyridine scaffold is a common feature in molecules targeting a range of biological pathways, making it a valuable intermediate for researchers in medicinal chemistry and drug development.[1][2] The strategic placement of the amino and isopropoxy groups allows for diverse downstream functionalization, enabling the exploration of structure-activity relationships in lead optimization campaigns.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-2-isopropoxypyridine. The described methodology is based on a robust nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. The procedure is designed for reproducibility and scalability, with an emphasis on safety, efficiency, and purity of the final product. Throughout this guide, we will delve into the rationale behind key experimental choices, offering insights that bridge theoretical concepts with practical laboratory application.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-amino-2-isopropoxypyridine is achieved via a nucleophilic aromatic substitution reaction. In this process, the commercially available precursor, 4-amino-2-chloropyridine, serves as the electrophilic substrate.[3][4] The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C6, and C4, respectively).[5][6] The presence of the chlorine atom at the 2-position provides a suitable leaving group for the substitution.
The nucleophile, the isopropoxide anion, is generated in situ from isopropanol by deprotonation with a strong base, such as sodium hydride. The isopropoxide then attacks the electron-deficient carbon atom bonded to the chlorine, proceeding through a high-energy intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion re-establishes the aromaticity of the pyridine ring, yielding the desired 4-amino-2-isopropoxypyridine product.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Amino-2-chloropyridine | ≥97% | Sigma-Aldrich | 14432-12-3 | Starting material.[4] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Strong base. Handle with extreme caution. |
| Anhydrous Isopropanol | ≥99.5% | Sigma-Aldrich | 67-63-0 | Reagent and solvent. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Solvent. |
| Saturated aqueous NH₄Cl | Reagent Grade | - | 12125-02-9 | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | HPLC Grade | - | 141-78-6 | Extraction solvent. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | 7647-14-5 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | 7631-86-9 | For column chromatography. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen inlet and bubbler
-
Magnetic stirrer and hotplate
-
Thermometer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
Experimental Workflow
References
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-isopropoxypyridine
Welcome to the technical support center for the synthesis of 4-Chloro-2-isopropoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We will address common challenges, provide in-depth troubleshooting, and explain the underlying chemical principles to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most direct and commonly attempted synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 2,4-dichloropyridine with an isopropoxide salt, typically sodium or potassium isopropoxide, in a suitable anhydrous solvent.
Q2: What is the principal challenge in the synthesis of this compound via the SNAr route?
The main obstacle is regioselectivity . In classical SNAr reactions with 2,4-dichloropyridine, the nucleophile preferentially attacks the C4 position rather than the C2 position.[1] This means the major product is often the undesired isomer, 2-chloro-4-isopropoxypyridine, making the isolation of the target this compound challenging and the yield inherently low.
Q3: Why is the C4 position of 2,4-dichloropyridine more reactive towards nucleophiles in an SNAr reaction?
The regioselectivity is dictated by the stability of the intermediate formed during the reaction, known as the Meisenheimer complex.[1][2] When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the electronegative pyridine nitrogen through resonance. This creates a more stable intermediate compared to when the attack occurs at the C2 position.[2] The increased stability of the C4-attack intermediate lowers the activation energy for that pathway, making it the kinetically favored route.
Q4: Is it possible to reverse the selectivity to favor substitution at the C2 position?
Achieving high selectivity for the C2 position in a standard SNAr reaction with isopropoxide is exceptionally difficult due to the inherent electronic properties of the 2,4-dichloropyridine ring system.[1] While some factors like sterically hindered nucleophiles or specific catalytic systems (e.g., palladium-catalyzed cross-coupling) can favor C2 substitution in other contexts, a simple alkoxide substitution is dominated by the electronic preference for C4 attack.[1] Therefore, any attempt at this synthesis should anticipate a mixture of isomers.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Very low or no yield of any isopropoxy-substituted product.
-
Possible Cause A: Inactive Nucleophile/Poor Reaction Setup. Sodium isopropoxide is highly reactive and hygroscopic. It can be deactivated by moisture in the solvent or atmosphere. Likewise, the starting 2,4-dichloropyridine must be pure.
-
Solution: Ensure Anhydrous Conditions and High-Purity Reagents.
-
Use freshly dried, anhydrous solvents (e.g., THF, DMF, or DMSO).
-
Prepare the sodium isopropoxide in situ by reacting dry isopropanol with a strong base like sodium hydride (NaH) under an inert atmosphere (Nitrogen or Argon).
-
Ensure your 2,4-dichloropyridine is pure and dry.
-
Maintain an inert atmosphere throughout the reaction.
-
-
Possible Cause B: Insufficient Reaction Temperature. SNAr reactions require sufficient thermal energy to overcome the activation barrier.
-
Solution: Optimize Reaction Temperature.
-
Start the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no reaction is observed, gradually increase the temperature. A range of 60-100°C is typical, depending on the solvent.[3] Be aware that higher temperatures may also increase the rate of side reactions, such as di-substitution.
-
Problem 2: The isolated product is predominantly the 2-Chloro-4-isopropoxypyridine isomer.
-
Cause: Inherent Regioselectivity of the Substrate. As explained in the FAQ section, this is the expected kinetic product of the reaction.[1][2] The C4 position is electronically favored for nucleophilic attack.
-
Solution: Characterize and Optimize for Separation.
-
Confirm Isomer Identity: Use analytical techniques like 1H NMR, 13C NMR, and NOESY to definitively identify the structure of the major and minor products. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Attempt to Influence Ratio (Experimental): While unlikely to reverse selectivity, you can try to influence the isomer ratio by modifying reaction parameters. For example, using a more sterically demanding solvent or a cation-chelating agent (like a crown ether) could subtly alter the nucleophile's reactivity, but success is not guaranteed.
-
Focus on Purification: Since a mixture is likely unavoidable, focus on developing a robust purification method. High-performance column chromatography with a shallow solvent gradient is the most promising approach. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation between the two isomers.
-
Problem 3: Significant formation of 2,4-diisopropoxypyridine.
-
Cause: Over-reaction due to excess nucleophile or prolonged reaction time/high temperature. Once the mono-substituted product is formed, it can react again with the isopropoxide, especially if an excess of the nucleophile is present or if the reaction is heated for too long.
-
Solution: Control Stoichiometry and Monitor Reaction Progress.
-
Use a slight excess, but a controlled amount, of the sodium isopropoxide (e.g., 1.05 equivalents).
-
Monitor the reaction closely using TLC or LC-MS. Once the starting 2,4-dichloropyridine is consumed, or when the formation of the di-substituted product becomes significant, quench the reaction promptly.
-
Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Data and Protocols
Table 1: Representative Reaction Parameters for SNAr on 2,4-Dichloropyridine
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,4-Dichloropyridine (1.0 eq) | The electrophilic substrate. |
| Nucleophile | Sodium Isopropoxide (1.05 eq) | Prepared in situ from Isopropanol and NaH. A slight excess drives the reaction. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents stabilize the charged intermediate without protonating the nucleophile. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction. Monitor to avoid side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly basic isopropoxide by moisture or CO2. |
| Monitoring | TLC or LC-MS | Essential for tracking the consumption of starting material and formation of products/byproducts. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol. All lab work should be conducted with appropriate safety precautions.
-
Preparation of Sodium Isopropoxide: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with anhydrous hexanes to remove the oil. Add anhydrous THF (approx. 0.5 M). Cool the suspension to 0°C in an ice bath. Slowly add dry isopropanol (1.1 eq) dropwise. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: To the freshly prepared sodium isopropoxide solution, add a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 70°C and monitor its progress every hour using TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to separate the starting material, the desired this compound, and the major isomeric byproduct, 2-chloro-4-isopropoxypyridine.
Visual Diagrams
References
Technical Support Center: Synthesis of 4-Chloro-2-isopropoxypyridine
Document ID: TSC-2025-001
Version: 1.0
Introduction
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Chloro-2-isopropoxypyridine. The preparation of this compound, typically via nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine, is a crucial step in many synthetic routes. However, like many heterocyclic reactions, it is not without its challenges, particularly concerning the formation of unwanted side products. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues you may encounter, explaining the mechanistic basis for their formation and offering field-proven strategies for mitigation and control.
Troubleshooting Guide & FAQs
Question 1: I'm observing an unexpected peak in my GC/LC-MS analysis with a mass significantly higher than my product. What is it likely to be?
This is a very common issue. The most probable identity of this higher molecular weight species is 2,4-diisopropoxypyridine , the product of a second substitution reaction.
-
Causality: The reaction is designed to be a monosubstitution, where one equivalent of isopropoxide displaces the chlorine at the C2 position of 2,4-dichloropyridine. However, the product, this compound, still possesses an activated chlorine atom at the C4 position. If excess isopropoxide is present or the reaction is allowed to proceed for too long or at too high a temperature, a second SNAr reaction can occur, leading to the disubstituted side product.
-
Preventative Measures:
-
Stoichiometry Control: Use of a slight excess (1.0-1.1 equivalents) of the sodium or potassium isopropoxide is often sufficient. A large excess should be strictly avoided.
-
Controlled Addition: Add the isopropoxide solution slowly to the solution of 2,4-dichloropyridine at a controlled temperature. This prevents localized high concentrations of the nucleophile.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or GC/MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
| Side Product | Structure | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 2,4-Diisopropoxypyridine | 181.23 | GC/MS: M+ peak at m/z 181. Typically elutes later than the desired product. | |
| 2-Chloro-4-isopropoxypyridine | 171.62 | GC/MS: M+ peak at m/z 171. May have a similar or slightly different retention time to the desired product. | |
| 4-Chloro-2-hydroxypyridine | 129.54 | LC-MS: M+ peak at m/z 129/130. Highly polar, may streak on normal phase TLC. |
Question 2: My analysis shows a significant peak with the same mass as my desired product (m/z 171) but a different retention time. What is this impurity?
This impurity is almost certainly the constitutional isomer, 2-Chloro-4-isopropoxypyridine . Its formation is a classic problem of regioselectivity in the SNAr reaction of 2,4-disubstituted pyridines.
-
Causality & Mechanistic Insight: In 2,4-dichloropyridine, both the C2 and C4 positions are activated for nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The preference for attack at C2 vs. C4 is governed by the stability of the intermediate Meisenheimer complex.[1]
-
Attack at C4: Generally considered more favorable in classical SNAr reactions because the negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative pyridine nitrogen, which is a more stable arrangement.[1]
-
Attack at C2: Can be favored under certain conditions. The desired product, this compound, results from attack at the C2 position. Factors like the nature of the nucleophile, solvent, and presence of other substituents can influence this selectivity.[2][3] While C4 attack is often cited as preferred, the synthesis of the C2-substituted product is clearly a common goal, suggesting conditions can be optimized to favor this outcome.
-
-
Strategies to Enhance C2 Selectivity:
-
Solvent Choice: The choice of solvent can influence regioselectivity.[2] While polar aprotic solvents like DMF or DMSO are common for SNAr, running the reaction in isopropanol (which can also serve as the reagent source when using a base like NaH or KH) may favor C2 attack. The solvent can stabilize one transition state over the other.
-
Counter-ion Effects: The nature of the cation (e.g., Na⁺, K⁺) can influence the aggregation and reactivity of the isopropoxide nucleophile, potentially altering the regiochemical outcome.
-
Temperature Control: Lower reaction temperatures often lead to higher selectivity. Kinetic control (lower temperature) may favor one isomer, while thermodynamic control (higher temperature) may favor the other.
-
Caption: Regioselectivity in the SNAr reaction on 2,4-dichloropyridine.
Question 3: My reaction has poor conversion, and upon workup, I isolate a polar, water-soluble impurity. What could be the cause?
This is often indicative of hydrolysis of the starting material or product, leading to the formation of 4-Chloro-2-hydroxypyridine or other hydroxypyridine derivatives.
-
Causality: Chloropyridines are susceptible to hydrolysis, especially in the presence of a base and water. If your solvent (e.g., isopropanol) is not anhydrous or if the base used (e.g., NaOH, KOH) contains significant amounts of water, the hydroxide ion (HO⁻) can compete with the isopropoxide ion (iPrO⁻) as the nucleophile. Since hydroxide is a smaller and often more reactive nucleophile, it can readily displace the chlorine atom.
-
Protocol for Ensuring Anhydrous Conditions:
-
Reagent Quality: Use freshly opened or properly stored anhydrous solvents. Isopropanol can be dried over molecular sieves. Use high-purity sodium or potassium metal, or potassium tert-butoxide, to generate the isopropoxide in situ to ensure anhydrous conditions.
-
Glassware: Flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon) before use.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Purification of 4-Chloro-2-isopropoxypyridine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Chloro-2-isopropoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification of this heterocyclic building block.
Introduction
This compound is a substituted pyridine derivative with applications in pharmaceutical and agrochemical synthesis. Achieving high purity of this compound is often critical for the success of subsequent reactions. Column chromatography is a standard and effective method for this purification.[1][2][3][4] This guide addresses common challenges and provides a framework for developing a robust purification protocol.
Part 1: Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Mixed fractions collected from the column, containing both the product and impurities.
-
Broad or tailing peaks if analyzing by HPLC.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System (Mobile Phase) | The polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rf) of the components.[1] | Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for the target compound on TLC for optimal column separation.[5] |
| Compound-Stationary Phase Interaction | The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[6] | Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) in the mobile phase. This will neutralize the acidic sites and improve the peak shape.[7] Alternative Stationary Phases: Consider using neutral or basic alumina, or a reversed-phase silica gel for particularly challenging separations.[5] |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. Dry Loading: For compounds with poor solubility in the eluent, dry loading onto a small amount of silica can improve the initial band sharpness and overall separation.[8] |
Troubleshooting Workflow for Poor Separation
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rnlkwc.ac.in [rnlkwc.ac.in]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing decomposition of "4-Chloro-2-isopropoxypyridine" during reactions
Welcome to the technical support center for 4-Chloro-2-isopropoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this versatile pyridine derivative in organic synthesis. Our goal is to provide you with the mechanistic insights and practical protocols necessary to prevent its decomposition and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing significant byproduct formation, suggesting decomposition. What is the most likely cause?
The primary cause of decomposition for this compound is the hydrolysis of the isopropoxy group under acidic conditions. The pyridine nitrogen, with a predicted pKa of approximately 4.01, can be protonated by strong acids or even trace amounts of acid in your reaction medium.[1][2] This protonation activates the pyridine ring, making the C2 position highly susceptible to nucleophilic attack by water, leading to the formation of 4-chloro-2-pyridone and isopropanol.
Key Insight: The lone pair on the pyridine nitrogen is the molecule's Achilles' heel in acidic media. Protecting this nitrogen or rigorously excluding acid and water are paramount.
Q2: I am performing a Suzuki coupling reaction and observing low to no yield of my desired product. What could be going wrong?
Several factors can contribute to the failure of a Suzuki coupling with this substrate:
-
Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, effectively inhibiting its catalytic activity.[3] This is a common issue with pyridine-containing substrates in cross-coupling reactions.
-
Inactive Catalyst System: The C-Cl bond at the 4-position is less reactive than corresponding C-Br or C-I bonds.[3] Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition step efficiently.[3] More electron-rich and sterically hindered phosphine ligands are often required.
-
Protodeboronation: Your boronic acid derivative might be unstable under the reaction conditions, leading to its conversion back to the corresponding arene before coupling can occur.[3] This is often exacerbated by the presence of excess water or prolonged reaction times at high temperatures.[3]
Troubleshooting Workflow: A systematic approach is crucial. First, ensure your catalyst system is appropriate for a less reactive aryl chloride. If that fails, investigate the stability of your boronic acid. Finally, consider strategies to mitigate catalyst inhibition by the pyridine nitrogen.
Q3: How can I prevent the acidic hydrolysis of the isopropoxy group during my reaction workup?
Acidic workups should be strictly avoided. When quenching your reaction or performing extractions, use neutral or basic aqueous solutions.
| Workup Solution | Recommendation | Rationale |
| Saturated Sodium Bicarbonate (NaHCO₃) | Highly Recommended | Mildly basic, effectively neutralizes trace acids without being harsh enough to cause other side reactions. |
| Saturated Ammonium Chloride (NH₄Cl) | AVOID | This solution is acidic (pH ~4.5-5.5) and will promote the hydrolysis of the isopropoxy group. |
| Dilute Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Use with Caution | While basic, strong bases can potentially promote other undesired side reactions depending on the other functional groups present in your molecule. |
| Brine (Saturated NaCl) | Acceptable | Neutral pH, suitable for washing and removing water. |
Expert Tip: Always check the pH of your aqueous layer during workup to ensure it remains neutral or slightly basic.
Q4: Are there any specific handling and storage recommendations for this compound to ensure its stability?
Yes, proper handling and storage are critical for maintaining the integrity of this reagent.
-
Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2][4] This minimizes exposure to atmospheric moisture and oxygen.
-
Handling: Use in a well-ventilated area, preferably within a fume hood.[5][6] Avoid contact with strong acids and oxidizing agents.[7] Always use dry solvents and glassware to prevent hydrolysis.
-
Inert Atmosphere: When dispensing the reagent, use techniques that maintain an inert atmosphere, such as using a syringe through a septum cap.
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Decomposition in Cross-Coupling Reactions
This guide provides a logical flow for troubleshooting failed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.
Caption: Troubleshooting workflow for cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates. It incorporates best practices to minimize decomposition.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents, finely ground)
-
Anhydrous 1,4-dioxane
-
Degassed water (optional, can sometimes be beneficial)[3]
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times) to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe. If using water as a co-solvent, add it at this stage.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Do not use any acidic wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protecting the Pyridine Nitrogen as an N-Oxide
If catalyst inhibition is a persistent issue, protecting the pyridine nitrogen as an N-oxide can be an effective strategy. The N-oxide can often be removed later in the synthesis if required.[8]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
The resulting N-oxide can often be used in subsequent coupling reactions without further purification.
Mechanistic Insights
The Role of the Isopropoxy Group
The 2-isopropoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. However, its primary vulnerability is acid-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound.
This mechanism highlights why maintaining non-acidic conditions is critical. The initial protonation is the key step that initiates the decomposition cascade. By preventing this, the stability of the molecule is significantly enhanced.
References
- 1. 4-CHLORO-2-ISOPROPYLPYRIDINE | 98420-91-8 [amp.chemicalbook.com]
- 2. 98420-91-8 CAS MSDS (4-CHLORO-2-ISOPROPYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-2-isopropylpyridine | 98420-91-8 [sigmaaldrich.cn]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. lobachemie.com [lobachemie.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Guide for Suzuki Coupling with 4-Chloro-2-isopropoxypyridine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling reaction utilizing the challenging, yet synthetically valuable substrate, 4-Chloro-2-isopropoxypyridine. Our aim is to equip you with the scientific rationale and practical solutions to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Introduction: Navigating the Nuances of this compound in Suzuki Couplings
This compound presents a unique set of challenges in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, and the presence of an electron-donating isopropoxy group at the 2-position, create a complex electronic environment. Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The chlorine atom at the 4-position is also less reactive than its bromine or iodine counterparts, often requiring more forcing conditions for efficient oxidative addition.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the mechanistic underpinnings of these challenges and provide actionable, field-proven solutions.
Troubleshooting Guide: Question and Answer
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or no reaction?
Answer:
Low or no yield in the Suzuki coupling of this compound can stem from several factors, primarily related to the difficult oxidative addition of the C-Cl bond and potential catalyst deactivation.
-
Insufficient Catalyst Activity: The C-Cl bond in 4-chloropyridines is notoriously less reactive than C-Br or C-I bonds.[1] Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition step efficiently.
-
Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often necessary to promote the oxidative addition of aryl chlorides. These ligands stabilize the palladium center and increase its electron density, facilitating the cleavage of the C-Cl bond.
-
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.
-
Solution: The use of bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. Additionally, using a higher catalyst loading (e.g., 2-5 mol%) might be necessary to compensate for any catalyst deactivation.
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid. An unsuitable base can lead to a sluggish or stalled reaction.
-
Solution: For challenging couplings with aryl chlorides, stronger bases are often required. Potassium phosphate (K₃PO₄) is a frequently effective choice. Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The choice of base should also be compatible with the solvent system.
-
Question 2: I am observing a significant amount of dehalogenated byproduct (2-isopropoxypyridine). How can I minimize this side reaction?
Answer:
Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-deficient or heteroaryl halides. It typically arises from the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the aryl group.
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or the base itself.
-
Solution 1: Optimize the Solvent and Base: Avoid using protic solvents like alcohols as the primary reaction solvent if dehalogenation is a major issue. Aprotic solvents such as dioxane, toluene, or DMF are generally preferred. While a small amount of water is often necessary to facilitate the dissolution of the base and promote transmetalation, excessive water can be a source of protons. Use anhydrous solvents and freshly dried bases if dehalogenation persists.
-
Solution 2: Ligand Choice: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Bulky, electron-rich ligands that promote rapid oxidative addition and reductive elimination of the coupled product can outcompete the dehalogenation pathway.
-
-
Reaction Temperature: High reaction temperatures can sometimes exacerbate dehalogenation.
-
Solution: While higher temperatures are often needed to activate the C-Cl bond, it is a delicate balance. Try to find the minimum temperature required for a reasonable reaction rate. A temperature screen (e.g., 80°C, 100°C, 120°C) is recommended during optimization.
-
Question 3: My boronic acid is decomposing, and I see homocoupling of the boronic acid. What is the cause and how can I prevent it?
Answer:
Boronic acid decomposition, primarily through protodeboronation, and homocoupling are common side reactions that consume the nucleophilic partner and reduce the yield of the desired product.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It is often catalyzed by trace acid or base and can be more pronounced with electron-rich or heteroaryl boronic acids.
-
Solution 1: Use Boronic Esters: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids and are less prone to protodeboronation. They slowly hydrolyze in situ to the active boronic acid, maintaining a low steady-state concentration.
-
Solution 2: Anhydrous Conditions: Rigorously excluding water can sometimes suppress protodeboronation, although as mentioned, a small amount of water is often beneficial for the Suzuki reaction.
-
-
Homocoupling: The formation of a biaryl from the coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species.
-
Solution 1: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Solution 2: Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can minimize the presence of Pd(II) species that can promote homocoupling. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0).
-
Data and Protocols
Recommended Reaction Conditions for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands are crucial for activating the C-Cl bond. |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed to counteract catalyst deactivation. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often effective for aryl chlorides. |
| Solvent | 1,4-Dioxane, Toluene, or DMF (with minimal water) | Aprotic solvents are generally preferred to minimize dehalogenation. |
| Temperature | 80-120 °C | Higher temperatures are typically required for C-Cl bond activation. |
| Boron Source | Arylboronic acid or Arylboronic acid pinacol ester | Pinacol esters offer greater stability against protodeboronation. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2-5 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) to the Schlenk tube to achieve the desired concentration (typically 0.1-0.5 M). If using a boronic acid and a carbonate base, a small amount of degassed water (e.g., 10-20% v/v) may be beneficial.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Suzuki Coupling of this compound
Caption: A decision-making flowchart for troubleshooting common issues.
References
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-isopropoxypyridine
Welcome to the dedicated technical support center for the synthesis of 4-Chloro-2-isopropoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
I. Foundational Synthesis Route: Williamson Ether Synthesis
The most prevalent and scalable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2,4-dichloropyridine reacts with sodium isopropoxide.
Experimental Workflow: Lab-Scale Synthesis
A typical lab-scale procedure involves the reaction of 2,4-dichloropyridine with sodium isopropoxide, generated in situ from isopropanol and a strong base like sodium hydride (NaH), or used as a pre-formed salt.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound, providing explanations and actionable solutions.
Question 1: Low or inconsistent yields are observed upon scale-up. What are the primary factors to investigate?
Low yields during scale-up can often be attributed to several factors that are less pronounced at the lab scale.
Answer:
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions. Ensure the reactor is equipped with an appropriate impeller and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Poor Temperature Control: The exothermic nature of the alkoxide formation and the subsequent substitution reaction can be more difficult to manage in large volumes.[1] Runaway temperatures can lead to the formation of elimination byproducts or other undesired side reactions. A robust cooling system is crucial for maintaining the optimal reaction temperature.
-
Moisture Contamination: The presence of water will quench the sodium isopropoxide, reducing the amount of nucleophile available for the reaction and ultimately lowering the yield.[1] Ensure all reagents and solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Question 2: The reaction stalls before completion, with significant amounts of 2,4-dichloropyridine remaining. What could be the cause?
A stalled reaction often points to an issue with the nucleophile or the reaction conditions.
Answer:
-
Incomplete Formation of Sodium Isopropoxide: If generating the alkoxide in situ, the reaction between isopropanol and the base (e.g., NaH) may be incomplete. Ensure sufficient reaction time and appropriate temperature for the complete formation of sodium isopropoxide before adding the 2,4-dichloropyridine.
-
Insufficient Stoichiometry of the Alkoxide: While a 1:1 stoichiometry is theoretically required, a slight excess of the sodium isopropoxide (e.g., 1.1-1.2 equivalents) is often used in practice to drive the reaction to completion.
-
Reaction Temperature is Too Low: While high temperatures can be detrimental, a temperature that is too low will result in a slow reaction rate. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
Question 3: Significant formation of an isomeric byproduct is observed during analysis. What is this byproduct and how can its formation be minimized?
The primary isomeric byproduct in this synthesis is 2-chloro-4-isopropoxypyridine. Pyridine is an electron-deficient ring, making it susceptible to nucleophilic substitution at the 2- and 4-positions.[2][3]
Answer:
The formation of 2-chloro-4-isopropoxypyridine occurs when the isopropoxide attacks the 4-position of 2,4-dichloropyridine. While the 2-position is generally more activated towards nucleophilic attack in pyridine systems, the selectivity can be influenced by several factors.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity. Running the reaction at the lower end of the effective temperature range may favor the formation of the desired 2-isopropoxy isomer.
-
Solvent Choice: The choice of solvent can influence the regioselectivity of nucleophilic aromatic substitution reactions.[4] While polar aprotic solvents like THF or DMF are common, exploring other solvent systems could potentially improve selectivity.
-
Rate of Addition: Slowly adding the 2,4-dichloropyridine to the solution of sodium isopropoxide can help to maintain a low concentration of the electrophile, which may favor substitution at the more reactive 2-position.
Question 4: During workup and purification, the product appears to be unstable or decomposes. What are the likely causes and how can this be prevented?
This compound, like many pyridine derivatives, can be sensitive to certain conditions.
Answer:
-
Acidic Conditions: Pyridine derivatives are basic and can form salts with acids.[3] During an aqueous workup, ensure that the pH is not strongly acidic, as this can lead to the formation of a water-soluble pyridinium salt, making extraction into an organic solvent difficult. A mild basic wash (e.g., with a saturated sodium bicarbonate solution) is often recommended.
-
Exposure to Air and Light: Some pyridine derivatives can be sensitive to prolonged exposure to air and light, leading to gradual decomposition. It is good practice to store the purified product under an inert atmosphere, protected from light, and at a reduced temperature.
-
Residual Catalyst or Reagents: Incomplete removal of strong bases or other reactive species from the crude product can lead to degradation over time. Ensure thorough washing and purification steps to remove all residual reagents.
III. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
What is the typical reaction mechanism for the synthesis of this compound?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is a variation of the Williamson ether synthesis.[5][6] The isopropoxide anion acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the 2,4-dichloropyridine ring. This is followed by the departure of the chloride leaving group.
What are the key safety considerations when scaling up this synthesis?
-
Sodium Hydride (if used): NaH is a highly flammable solid that reacts violently with water. It should be handled with extreme care in an inert atmosphere.
-
Exothermic Reactions: Both the formation of the alkoxide and the substitution reaction are exothermic.[1] A robust cooling system and controlled addition of reagents are essential to prevent a runaway reaction.
-
Solvent Hazards: The solvents used (e.g., THF, DMF) have their own specific hazards (flammability, toxicity). Ensure proper ventilation and personal protective equipment are used.
What are the recommended analytical techniques for monitoring the reaction progress and assessing product purity?
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are ideal for determining the conversion of starting materials, the yield of the product, and the presence of any isomeric or other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to assess purity.
What are the common purification methods for this compound?
-
Distillation under Reduced Pressure: Given that this compound is a liquid at room temperature, vacuum distillation is a common and effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales or for the removal of closely related impurities, silica gel column chromatography can be employed.
IV. Visualizing the Process
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield issues.
V. Quantitative Data Summary
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) | Potential Impact of Deviation |
| Reactant Ratio (Alkoxide:Dichloropyridine) | 1.1 : 1 | 1.1 - 1.2 : 1 | Insufficient alkoxide leads to incomplete reaction. |
| Temperature (°C) | 25 - 80 | Tighter control required (e.g., 50-70) | Too low: slow reaction. Too high: side products. |
| Reaction Time (hours) | 2 - 6 | 4 - 12 (or until completion by IPC) | Incomplete reaction or byproduct formation. |
| Solvent | Anhydrous THF, DMF | Anhydrous THF, DMF, Toluene | Affects solubility, reaction rate, and workup. |
VI. References
-
CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
(359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. (n.d.). Retrieved from --INVALID-LINK--
-
Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (n.d.). Retrieved from --INVALID-LINK--
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from --INVALID-LINK--
-
Help me, how increase yield in williamson ether reaction? - ResearchGate. (2022, April 13). Retrieved from --INVALID-LINK--
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--
-
CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved from --INVALID-LINK--
-
Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production. - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, June 9). Retrieved from --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Chloro-2-isopropoxypyridine Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the biological activities of structural analogs of "4-Chloro-2-isopropoxypyridine," a compound of interest in drug discovery. While specific biological data for this compound remains limited in publicly accessible literature, by examining its close structural relatives, we can infer potential therapeutic applications and guide future research. This document synthesizes available data on the anticancer and antimicrobial properties of analogous 4-halo and 2-alkoxy substituted pyridines, offering a framework for structure-activity relationship (SAR) studies and further development.
Introduction: The Versatility of the Pyridine Ring in Drug Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring can participate in π-stacking and hydrophobic interactions. This versatility has led to the development of a wide array of pyridine-containing drugs with diverse therapeutic applications, including anticancer and antimicrobial agents. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide will focus on analogs featuring a halogen at the 4-position and an alkoxy group at the 2-position, exploring how modifications to these substituents impact their biological effects.
Anticancer Activity of 4-Halo-2-Alkoxypyridine Analogs
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Several studies have highlighted the potential of substituted pyridine derivatives as cytotoxic agents against various cancer cell lines. While direct data on this compound is unavailable, we can draw valuable insights from analogs where the isopropoxy group is replaced by other alkoxy moieties and where additional substitutions are present on the pyridine ring.
A notable study by Al-Gorbani et al. (2016) investigated the antiproliferative activity of pyridine derivatives against Dalton lymphoma ascites (DLA) cells, revealing that the presence of hydroxyl groups and halogens can decrease the IC50 values, indicating enhanced cytotoxicity.[1] The size of the halogen atom was also found to influence activity, with smaller halogens like fluorine and chlorine showing lower IC50 values compared to iodine.[1]
Another relevant study focused on a series of 2-methoxypyridine-3-carbonitrile derivatives and their in vitro cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[2] These compounds, which feature a 2-methoxy group analogous to the 2-isopropoxy group of our target compound, demonstrated promising antiproliferative effects.[2]
Comparative Cytotoxicity Data of 2-Methoxy-Pyridine Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM)[2] |
| 5d | 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HepG2 | 1.53 |
| DU145 | 1.95 | ||
| MBA-MB-231 | 2.17 | ||
| 5g | 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile | HepG2 | 1.53 |
| DU145 | 2.38 | ||
| MBA-MB-231 | 1.84 | ||
| 5h | 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile | HepG2 | 1.53 |
| DU145 | 1.76 | ||
| MBA-MB-231 | 2.05 | ||
| 5i | 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HepG2 | 1.53 |
| DU145 | 1.63 | ||
| MBA-MB-231 | 1.38 |
Structure-Activity Relationship (SAR) Insights:
The data from these 2-methoxy-pyridine analogs suggest that the presence of electron-withdrawing and lipophilic groups on the aryl substituent at the 4-position, such as bromo, nitro, and additional methoxy groups, contributes to potent cytotoxic activity. The nitrile group at the 3-position also appears to be a key pharmacophore for this activity.[2] This suggests that for this compound, modifications at other positions on the pyridine ring could be a fruitful avenue for developing potent anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
Antimicrobial Activity of 4-Chloro-Pyridine Analogs
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Pyridine derivatives have been extensively investigated for their antimicrobial properties.
A study on new Schiff bases of 2-amino-4-chloropyridine derivatives demonstrated their in vitro antimicrobial effects against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[3] This study provides a valuable framework for assessing the potential antimicrobial activity of this compound and its analogs.
Comparative Antimicrobial Activity of 2-Amino-4-chloropyridine Analogs
The antimicrobial activity is often reported as the diameter of the zone of inhibition in an agar-well diffusion assay.
| Compound ID | R-group on Schiff Base | Staphylococcus aureus (Zone of Inhibition, mm)[3] | Escherichia coli (Zone of Inhibition, mm)[3] |
| 3b | 4-Hydroxy | 18 | 16 |
| 3c | 4-Methoxy | 17 | 15 |
| 3d | 4-Nitro | 16 | 14 |
| 3f | 2,4-Dichloro | 18 | 17 |
| 3g | 3,4,5-Trimethoxy | 17 | 16 |
Structure-Activity Relationship (SAR) Insights:
The results indicate that the presence of electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring of the Schiff base can lead to significant antimicrobial activity.[3] This suggests that the electronic properties of substituents play a crucial role in the antimicrobial potential of these pyridine derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar-Well Diffusion Method)
The agar-well diffusion method is a widely used technique to determine the antimicrobial activity of a test compound.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Caption: Workflow of the agar-well diffusion method for antimicrobial susceptibility testing.
Conclusion and Future Directions
This guide provides a comparative overview of the potential biological activities of analogs of this compound, focusing on their anticancer and antimicrobial properties. The presented data, derived from structurally related compounds, suggests that the 4-halo-2-alkoxypyridine scaffold is a promising starting point for the development of novel therapeutic agents.
Future research should focus on the synthesis and direct biological evaluation of this compound and a systematic library of its analogs. Key areas for investigation include:
-
Varying the Alkoxy Group: Exploring the effect of different alkoxy chain lengths and branching at the 2-position on biological activity.
-
Halogen Substitution: Investigating the impact of different halogens (F, Br, I) at the 4-position.
-
Substitution at Other Positions: Introducing a variety of functional groups at the 3, 5, and 6-positions of the pyridine ring to build a comprehensive SAR profile.
-
Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and pathways through which they exert their biological effects.
By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its full therapeutic potential and contribute to the development of next-generation medicines.
References
A Multi-Spectroscopic Approach to the Structural Confirmation of 4-Chloro-2-isopropoxypyridine Derivatives: A Comparative Guide
Abstract
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount.[1][2] Pyridine derivatives, in particular, form the backbone of numerous pharmaceutical compounds, making the precise characterization of their substituted analogues, such as 4-Chloro-2-isopropoxypyridine, a critical step in the research and development pipeline. This guide provides a comprehensive comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural elucidation of this class of molecules. By synthesizing predictive data with established analytical principles, we present a holistic workflow designed for researchers, scientists, and drug development professionals to ensure the scientific integrity of their findings.
Introduction: The Imperative of Structural Integrity in Drug Discovery
The three-dimensional structure of a molecule is intrinsically linked to its biological function and behavior.[1][3][4] In drug discovery, this principle is the cornerstone of rational drug design, where a detailed understanding of a compound's architecture allows for the optimization of its efficacy, safety, and pharmacokinetic properties.[2][5] For heterocyclic compounds like this compound derivatives, subtle changes in substituent position or conformation can dramatically alter interactions with biological targets.[3] Therefore, employing a robust, multi-faceted analytical strategy is not merely a procedural formality but a fundamental requirement for building a solid foundation for any therapeutic program. This guide outlines a synergistic approach, leveraging the unique strengths of NMR, MS, and FTIR to achieve unequivocal structural validation.
A Synergistic Workflow for Structural Elucidation
No single analytical technique can provide a complete structural picture.[6][7][8] A self-validating system relies on the convergence of data from orthogonal methods. The workflow below illustrates a logical progression from establishing the molecular framework and connectivity (NMR) to confirming molecular weight and elemental composition (MS), and finally, verifying the presence of key functional groups (FTIR).
Caption: Synergistic workflow for spectroscopic structure confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7][8]
Principle of the Technique
NMR operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment, allowing chemists to deduce the connectivity and chemical nature of each atom in the molecule.
Predicted Spectral Analysis for this compound
¹H NMR Spectrum (Predicted)
-
Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.5 ppm). Due to the substitution pattern, they will exhibit distinct chemical shifts and coupling patterns.
-
H6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom. It should appear as a doublet.
-
H5: Will likely appear as a doublet of doublets, being coupled to both H3 and H6 (though the long-range coupling to H3 might be small).
-
H3: Expected to be the most upfield of the ring protons, appearing as a doublet.
-
-
Isopropoxy Group Protons:
-
Methine Proton (-CH): This single proton will be split by the six equivalent methyl protons, resulting in a septet. Its chemical shift will be influenced by the adjacent oxygen atom.
-
Methyl Protons (-CH₃)₂: These six protons are chemically equivalent and will be split by the single methine proton, appearing as a doublet.
-
¹³C NMR Spectrum (Predicted) The molecule has 8 unique carbon atoms, and the ¹³C NMR spectrum is expected to show 8 distinct signals.
-
Pyridine Ring Carbons: These will appear in the range of ~110-165 ppm. The carbons directly attached to the electronegative chlorine (C4) and oxygen (C2) atoms will be significantly affected. C2 is expected to be the most downfield carbon of the ring.
-
Isopropoxy Group Carbons:
-
Methine Carbon (-CH): Expected around 65-75 ppm due to the direct attachment to oxygen.
-
Methyl Carbons (-CH₃)₂: Expected to be the most upfield signal, typically below 30 ppm.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[9][10] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Filtration: To ensure magnetic field homogeneity, filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube to remove any particulate matter.[11]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[12]
-
¹H Spectrum Acquisition: Acquire the proton spectrum. A standard experiment involves a short radiofrequency pulse followed by data acquisition. Typically, 16 to 64 scans are accumulated to improve the signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands). A proton-decoupled experiment is standard, which results in each unique carbon appearing as a single line.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
Part 2: Mass Spectrometry (MS) — The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and can offer crucial clues about its structure through the analysis of fragmentation patterns.[13]
Principle of the Technique
In a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup with Electron Impact (EI) ionization, the sample is first vaporized and separated from other components by the gas chromatograph.[14] It then enters the ion source, where it is bombarded with high-energy electrons. This process knocks an electron off the molecule, creating a positively charged molecular ion (M⁺•). The excess energy from this process causes the molecular ion to break apart into smaller, charged fragments. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
Predicted Mass Spectrum Analysis for this compound
-
Molecular Ion Peak (M⁺•): The molecular weight of C₈H₁₀ClNO is approximately 171.63 g/mol . The key feature will be an isotopic cluster for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed:
-
M⁺• peak: at m/z corresponding to the molecule with ³⁵Cl.
-
M+2 peak: at m/z two units higher, corresponding to the molecule with ³⁷Cl. The intensity of the M+2 peak will be approximately one-third that of the M⁺• peak, a characteristic signature for a molecule containing one chlorine atom.
-
-
Fragmentation Pattern: The molecular ion will undergo fragmentation, providing structural clues. Common fragmentation pathways for this molecule would include:
-
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at [M-15]⁺.
-
Loss of a propylene molecule (C₃H₆): Via a McLafferty-type rearrangement, leading to a 4-chloropyridin-2-ol fragment.
-
Loss of the isopropoxy radical (•OCH(CH₃)₂): Resulting in a 4-chloropyridinyl cation.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14][15]
-
Instrument Setup: Set the parameters for the GC, including the injection port temperature, the oven temperature program (a ramp from a low to a high temperature to ensure good separation), and the carrier gas (usually helium) flow rate. Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port, where it is rapidly vaporized.[13]
-
Chromatographic Separation: The vaporized sample is carried onto the GC column. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Analysis: As the purified compound elutes from the GC column, it enters the mass spectrometer's ion source, is ionized, fragmented, and the fragments are analyzed.
-
Data Analysis: The resulting mass spectrum is analyzed. The molecular ion peak is identified to confirm the molecular weight, and the isotopic pattern is checked. The fragmentation pattern is compared against predicted pathways or library spectra to support the proposed structure.[13]
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy — Identifying Functional Groups
FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule.[16] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).
Principle of the Technique
Different types of chemical bonds vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations. An FTIR spectrometer measures which frequencies are absorbed, producing a spectrum that serves as a unique "fingerprint" for the molecule.[17]
Characteristic Absorptions for this compound
The FTIR spectrum provides confirmatory evidence for the key bonds within the structure.
-
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).[18]
-
Aliphatic C-H Stretch: From the isopropoxy group, appearing just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).
-
C=C and C=N Ring Stretching: The pyridine ring will show a series of characteristic sharp absorptions in the 1450-1650 cm⁻¹ region.[18][19]
-
C-O Stretch: A strong absorption band from the ether linkage, expected in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the lower frequency (fingerprint) region, typically around 1000-1100 cm⁻¹ for an aryl chloride.
Experimental Protocol: FTIR
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt (NaCl or KBr) plates. For a solid, the sample can be ground with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method.
-
Background Spectrum: First, a background spectrum is collected without the sample present. This measures the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself, which can then be subtracted from the sample spectrum.
-
Sample Spectrum: The sample is placed in the instrument's beam path, and the spectrum is acquired. The instrument collects an interferogram, which is then converted into a spectrum via a Fourier transform.[16]
-
Data Analysis: The background-corrected spectrum is analyzed. Key absorption bands are identified and assigned to the corresponding functional groups to confirm that they are consistent with the proposed structure of this compound.[20]
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| NMR Spectroscopy | Detailed C-H framework, connectivity, number of unique protons and carbons, stereochemical relationships. | Provides unambiguous evidence of the pyridine substitution pattern and the structure of the isopropoxy group. The most powerful single technique for structural proof.[7] | Requires a relatively larger amount of pure sample (mg). Can be complex to interpret if signals overlap. |
| Mass Spectrometry | Molecular weight, elemental formula (from high-resolution MS), structural information from fragmentation. | Confirms molecular weight and, crucially, the presence of a single chlorine atom via the characteristic M+2 isotopic peak. | Does not distinguish between isomers. Fragmentation can sometimes be complex and difficult to interpret without prior knowledge. |
| FTIR Spectroscopy | Presence of specific functional groups (C=N, C=C, C-O, C-Cl, C-H). | Quickly confirms the presence of the pyridine ring, the ether linkage, and the aliphatic side chain. A good, rapid verification tool. | Provides limited information on the overall molecular skeleton and connectivity. Not suitable for distinguishing positional isomers. |
Conclusion
The structural confirmation of a novel compound like this compound requires a rigorous and multi-pronged analytical approach. While NMR spectroscopy provides the foundational evidence of atomic connectivity, Mass Spectrometry offers definitive proof of molecular weight and elemental composition, with the chlorine isotopic pattern serving as a critical validation point. FTIR spectroscopy complements this data by rapidly confirming the presence of the expected functional groups. By integrating the data from these three distinct yet complementary techniques, researchers can establish the structure of their target molecules with the highest degree of scientific confidence, a non-negotiable prerequisite for advancing compounds in drug discovery and development.
References
- 1. JEOL USA blog | The role of structural biology in drug discovery [jeolusa.com]
- 2. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. memphis.edu [memphis.edu]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. eag.com [eag.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
A Comparative Guide to the Structural Elucidation of 4-Chloro-2-isopropoxypyridine Derivatives: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and interactions. This guide provides a comprehensive comparison of X-ray crystallography, the definitive method for structural elucidation, with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Using "4-Chloro-2-isopropoxypyridine" and its derivatives as a focal point, we will explore the nuances of each technique, offering insights into experimental design and data interpretation.
While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state arrangement and compare the utility of different analytical methods by examining published data on structurally related substituted pyridines.[1][2] This guide will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement within a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map is generated, revealing precise atomic positions, bond lengths, and bond angles.[5] This technique is unparalleled in its ability to provide a definitive molecular structure.
For a molecule like this compound, X-ray crystallography would definitively establish:
-
The planarity of the pyridine ring: Confirming the expected aromatic character.
-
The conformation of the isopropoxy group: Determining the torsion angles and the orientation of the isopropyl group relative to the pyridine ring.
-
Intermolecular interactions: Identifying any hydrogen bonds, halogen bonds (involving the chlorine atom), or π-stacking interactions that govern the crystal packing.[1] These interactions are crucial for understanding the solid-state properties of the material.
Experimental Workflow: X-ray Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened to find optimal conditions.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules like this compound, direct methods are typically successful.[4] The initial structural model is then refined using least-squares methods to obtain the best fit to the experimental data.
-
Structure Validation: The final structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The final structural data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Complementary Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques like NMR and Mass Spectrometry are indispensable for confirming the molecular structure in solution and providing complementary information.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6] For this compound derivatives, both ¹H and ¹³C NMR would provide crucial structural information.
Expected ¹H NMR Spectral Features:
-
Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm).[6] Their chemical shifts and coupling patterns will be influenced by the positions of the chloro and isopropoxy substituents. The electron-withdrawing nature of the nitrogen and chlorine atoms will generally shift the signals of adjacent protons downfield.[7]
-
Isopropoxy Group Protons: The isopropoxy group will show a characteristic septet for the methine proton (-OCH-) and a doublet for the two methyl groups (-CH₃). The integration of these signals will confirm the presence and stoichiometry of the isopropoxy group.
Expected ¹³C NMR Spectral Features:
-
Pyridine Ring Carbons: The chemical shifts of the carbon atoms in the pyridine ring will be indicative of their electronic environment. The carbon attached to the chlorine atom will be significantly affected, as will the carbon bearing the isopropoxy group.
-
Isopropoxy Group Carbons: The spectrum will show distinct signals for the methine and methyl carbons of the isopropoxy group.
Detailed Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[8] For halogenated compounds like this compound, the isotopic pattern of chlorine is a key diagnostic feature.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the this compound molecule.
-
Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively.[9][10] This results in a characteristic M⁺ and M+2 peak pattern with a relative intensity ratio of approximately 3:1.[11][12] This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The molecule may fragment in the mass spectrometer, providing additional structural information. Common fragmentation pathways could include the loss of the isopropoxy group or the chlorine atom.
Detailed Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the characteristic isotopic pattern of chlorine. The fragmentation pattern can be interpreted to deduce structural features.
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Information Obtained | 3D molecular structure, bond lengths, bond angles, intermolecular interactions | Connectivity, chemical environment of atoms, solution-state conformation | Molecular weight, elemental composition (from isotopic patterns), fragmentation patterns |
| Strengths | Unambiguous and definitive structural determination.[3][4] | Provides detailed information about the structure in solution. Non-destructive.[6] | High sensitivity, provides molecular weight information, and can detect the presence of halogens.[9][10] |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.[13] | Does not provide direct information on bond lengths and angles. Can be complex for large molecules. | Does not provide detailed 3D structural information. Fragmentation can be complex to interpret. |
| Application to this compound | Ideal for determining the precise solid-state conformation and packing. | Essential for confirming the connectivity and structure in solution. | Crucial for confirming the molecular weight and the presence of the chlorine atom. |
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion
The structural elucidation of novel compounds like this compound derivatives requires a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the gold standard for providing a definitive three-dimensional structure, it is most powerful when used in conjunction with spectroscopic techniques. NMR spectroscopy provides invaluable information about the molecular structure and connectivity in solution, while mass spectrometry confirms the molecular weight and the presence of key elements like chlorine. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and unambiguous understanding of the molecular architecture, which is a critical step in the development of new pharmaceuticals and functional materials.
References
- 1. Crystal structures of 4-chloro-pyridine-2-carbo-nitrile and 6-chloro-pyridine-2-carbo-nitrile exhibit different inter-molecular π-stacking, C-H⋯Nnitrile and C-H⋯Npyridine inter-actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative In Vitro Screening Guide to 4-Chloro-2-isopropoxypyridine Derivatives for Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, their dysregulation being a hallmark of numerous pathologies, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy.[3] This guide provides an in-depth comparative analysis of a novel class of compounds, the "4-Chloro-2-isopropoxypyridine" derivatives, for their potential as kinase inhibitors. While direct literature on this specific scaffold is nascent, this document leverages established principles of kinase inhibitor design and structure-activity relationships (SAR) of analogous pyridine-based compounds to present a robust framework for their in vitro screening and evaluation.[4][5][6]
This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the identification and characterization of novel kinase inhibitors. We will explore the rationale behind the experimental design, present a detailed protocol for a representative in vitro kinase assay, and offer a comparative analysis against established kinase inhibitors.
The Rationale for Targeting Kinases with Pyridine-Based Scaffolds
The pyridine ring is a well-recognized "privileged" scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[7][8] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an excellent starting point for the design of potent and selective inhibitors. The 4-chloro substituent on the pyridine ring serves as a versatile synthetic handle, allowing for the introduction of various functionalities to probe for additional interactions within the kinase active site and to modulate physicochemical properties.[9] The 2-isopropoxy group can influence the compound's conformation and solubility, potentially enhancing its drug-like properties.
This guide will focus on a hypothetical library of this compound derivatives and their screening against a panel of kinases, including both tyrosine and serine/threonine kinases, to assess their potency and selectivity profile.
Experimental Design: A Roadmap for In Vitro Kinase Inhibition Screening
A systematic and well-controlled experimental design is paramount for the successful evaluation of any new class of kinase inhibitors. The following workflow outlines the key stages of our comparative in vitro screening process.
Figure 1: A comprehensive workflow for the in vitro screening of this compound derivatives for kinase inhibition.
Comparative Data Analysis: Gauging Performance Against the Gold Standard
To contextualize the inhibitory activity of our hypothetical this compound derivatives, a direct comparison with well-characterized, clinically relevant kinase inhibitors is essential. For this purpose, we have selected Staurosporine, a potent but non-selective kinase inhibitor, and Sunitinib, a multi-kinase inhibitor used in cancer therapy.
Below is a table of hypothetical data from a primary screen against a panel of representative kinases.
| Compound ID | Derivative Structure | Src (IC50, nM) | PIM-1 (IC50, nM) | EGFR (IC50, nM) |
| CIP-001 | (Parent Scaffold) | >10,000 | >10,000 | >10,000 |
| CIP-002 | R = 4-aminophenyl | 520 | 1,200 | 8,500 |
| CIP-003 | R = 4-(methylamino)phenyl | 150 | 850 | 6,200 |
| CIP-004 | R = 4-(dimethylamino)phenyl | 85 | 600 | 4,800 |
| Staurosporine | (Reference) | 5 | 10 | 8 |
| Sunitinib | (Reference) | 25 | 250 | 150 |
Table 1: Hypothetical in vitro kinase inhibitory activity of this compound derivatives (CIP-001 to CIP-004) compared to reference inhibitors. IC50 values represent the half-maximal inhibitory concentration.
From this hypothetical data, a preliminary structure-activity relationship (SAR) can be inferred. The introduction of an amino group at the 4-position of a phenyl ring appended to the pyridine scaffold appears to be crucial for activity. Furthermore, methylation of this amino group seems to enhance potency, particularly against the Src kinase. The selectivity profile also begins to emerge, with the derivatives showing a preference for Src over PIM-1 and EGFR.
A Deeper Dive: The Src Kinase Signaling Pathway
To appreciate the biological significance of inhibiting a kinase like Src, it is crucial to understand its role in cellular signaling. Src is a non-receptor tyrosine kinase that plays a key role in regulating cell proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the development and progression of many human cancers.
Figure 2: A simplified diagram of the Src kinase signaling pathway and the inhibitory action of a hypothetical this compound derivative (CIP-004).
Experimental Protocol: In Vitro Kinase Assay (TR-FRET)
The following is a detailed, step-by-step protocol for a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based in vitro kinase assay, a common and robust method for screening kinase inhibitors.
Materials:
-
Recombinant human Src kinase (active)
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound derivatives and reference inhibitors) dissolved in 100% DMSO
-
Stop solution (containing EDTA)
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well, low-volume, white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds and reference inhibitors in 100% DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plate using an acoustic liquid handler for precision.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and biotinylated peptide substrate in kinase reaction buffer.
-
Dispense the kinase/substrate mix into the assay plate containing the compounds.
-
Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature to allow for binding.
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding the stop solution containing EDTA, which chelates the Mg2+ required for kinase activity.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to the wells.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the antibody and streptavidin to bind to the phosphorylated, biotinylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.
-
-
Data Analysis:
-
Normalize the data using control wells (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro screening of a novel class of this compound derivatives as potential kinase inhibitors. By employing a systematic screening workflow, comparing against established inhibitors, and utilizing robust assay methodologies, researchers can effectively identify and characterize promising lead compounds.
The hypothetical data presented herein suggests that the this compound scaffold holds potential for the development of potent and selective kinase inhibitors. Further optimization of this scaffold, guided by detailed SAR studies and structural biology, could lead to the discovery of novel therapeutic agents for the treatment of kinase-driven diseases. Subsequent steps in the drug discovery cascade would involve cellular assays to confirm on-target activity, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 4-Chloro-2-isopropoxypyridine
A Senior Application Scientist's Guide to Selecting the Optimal Cross-Coupling Strategy
In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science.[1] The functionalization of heteroaromatic systems, such as pyridines, is of paramount importance, and among the arsenal of available methods, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile tools.[1]
This guide provides an in-depth, head-to-head comparison of the Suzuki and Stille couplings for a challenging and synthetically valuable substrate: 4-chloro-2-isopropoxypyridine. As an electron-rich chloropyridine, its reactivity in cross-coupling reactions presents unique challenges that necessitate a careful consideration of the chosen methodology. This analysis, grounded in experimental data from analogous systems and established mechanistic principles, will empower researchers to make informed decisions for their synthetic campaigns.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener"[1] | High toxicity of organotin reagents, requiring careful handling and disposal[1] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition[2] | Generally stable to air and moisture[1] |
| Byproducts | Boron-based, often water-soluble and easily removed[1] | Tin-based, can be difficult to remove completely from the product[1] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons[1] | Excellent, very broad functional group tolerance[1][3] |
| Reaction Conditions | Typically requires a base[1] | Often proceeds under neutral conditions[1] |
The Substrate: this compound - A Unique Challenge
The substrate at the heart of this comparison, this compound, possesses electronic and steric features that influence its reactivity in palladium-catalyzed cross-coupling reactions. The isopropoxy group at the 2-position is electron-donating, which can increase the electron density of the pyridine ring and make the oxidative addition of the C-Cl bond to the palladium(0) catalyst more challenging.[4] The chlorine atom at the 4-position is the target for coupling. The successful functionalization of this scaffold is crucial for the synthesis of a variety of biologically active molecules.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the organometallic reagent dictates crucial differences in the transmetalation step and the overall reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling relies on an organoboron reagent, typically a boronic acid or a boronate ester. A key feature of this reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5]
References
A Senior Application Scientist's Guide to the Characterization of 4-Chloro-2-isopropoxypyridine Reaction Products by NMR and MS
Introduction: The Utility and Challenge of 4-Chloro-2-isopropoxypyridine
This compound is a valuable bifunctional reagent in medicinal chemistry and materials science. Its structure offers two distinct points for modification: the isopropoxy group at the C2 position and the chloro group at the C4 position. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position, making the chlorine a suitable leaving group for various transformations.
However, the C-Cl bond is notoriously less reactive in palladium-catalyzed cross-coupling reactions compared to its C-Br or C-I counterparts.[1] This presents a unique challenge: while the starting material is often more cost-effective and stable, its successful conversion requires carefully optimized reaction conditions and specialized catalytic systems. Consequently, rigorous characterization of the resulting product mixture is paramount to confirm successful transformation and identify potential side products, such as those arising from hydrodehalogenation.
This guide will focus on the three most common transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). For each, we will provide a validated experimental protocol and a detailed guide to characterizing the products and byproducts using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2] For an unactivated aryl chloride like this compound, the rate-limiting step is typically the oxidative addition of the C-Cl bond to the Pd(0) center.[3] Success hinges on using electron-rich, bulky phosphine ligands that promote this difficult step while remaining stable at elevated temperatures.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with Phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed Toluene/Water (10:1 mixture)
-
Schlenk flask and nitrogen/argon manifold
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, Phenylboronic acid, K₃PO₄, [Pd₂(dba)₃], and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Suzuki-Miyaura Products
A successful reaction will yield the desired 2-isopropoxy-4-phenylpyridine. However, two common side products are the hydrodehalogenation product (2-isopropoxypyridine) and the boronic acid homocoupling product (biphenyl).
| Compound | Structure | Expected [M+H]⁺ (m/z) | Key Analytical Features |
| Starting Material | This compound | 156.06 | Characteristic 3:1 isotopic pattern for ¹²C-³⁵Cl vs ¹²C-³⁷Cl at m/z 156/158. |
| Desired Product | 2-Isopropoxy-4-phenylpyridine | 198.12 | Absence of chlorine isotopic pattern. Signals for the new phenyl group in NMR. |
| Byproduct 1 | 2-Isopropoxypyridine | 122.09 | Absence of chlorine. Loss of aromatic signal complexity in ¹H NMR. |
| Byproduct 2 | Biphenyl | 155.09 | Often observed in GC-MS; may be removed during workup. |
NMR Analysis (¹H & ¹³C):
-
Starting Material: The ¹H NMR will show characteristic signals for the isopropoxy group (~1.4 ppm, doublet; ~5.3 ppm, septet) and three distinct aromatic protons on the pyridine ring.
-
Product: The key indicator of success is the disappearance of one of the pyridine proton signals and the appearance of new signals corresponding to the phenyl group (typically between 7.2-7.6 ppm). The remaining two pyridine protons will also experience a shift due to the new substituent. In the ¹³C NMR, new aromatic carbon signals will appear, and the signal for the carbon previously bonded to chlorine will shift significantly upfield.
-
Hydrodehalogenation Byproduct: This is identified by the presence of a new proton signal on the pyridine ring (replacing the chlorine), resulting in a simpler, more symmetric aromatic splitting pattern compared to the starting material.
MS Analysis: The most definitive diagnostic is the isotopic pattern of the molecular ion. The starting material will exhibit a clear M+ and M+2 pattern with a ~3:1 ratio, characteristic of a monochlorinated compound. The desired product and the hydrodehalogenated byproduct will lack this pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of each species.
Workflow for Suzuki-Miyaura Reaction & Analysis
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] Similar to Suzuki coupling, the reaction with aryl chlorides requires a sophisticated catalyst system to overcome the high activation energy of the C-Cl bond's oxidative addition.[1] The choice of a bulky, electron-rich biarylphosphine ligand is critical for catalyst efficiency and to prevent catalyst deactivation.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of this compound with Morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) Acetate) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask and nitrogen/argon manifold
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add the degassed Toluene, followed by this compound and Morpholine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. These reactions are often faster than Suzuki couplings (4-12 hours).
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Characterization of Buchwald-Hartwig Products
The primary side reaction of concern is hydrodehalogenation, which becomes more prevalent if the catalytic cycle is inefficient or if trace water is present.
| Compound | Structure | Expected [M+H]⁺ (m/z) | Key Analytical Features |
| Starting Material | This compound | 156.06 | 3:1 isotopic pattern at m/z 156/158. |
| Desired Product | 4-(2-Isopropoxypyridin-4-yl)morpholine | 209.16 | Absence of chlorine isotopic pattern. New signals for morpholine protons in NMR. |
| Byproduct | 2-Isopropoxypyridine | 122.09 | Absence of chlorine. Identified by comparison to an authentic sample or by characteristic NMR/MS. |
NMR Analysis (¹H & ¹³C):
-
Product: The most telling change is the appearance of two new signals in the ¹H NMR, typically triplets around 3.1-3.3 ppm and 3.8-4.0 ppm, corresponding to the morpholine ring protons. The aromatic signals of the pyridine ring will shift upfield due to the electron-donating nature of the newly installed nitrogen atom.
-
Byproduct: The hydrodehalogenated byproduct will be identical to that seen in the Suzuki reaction analysis.
MS Analysis: Again, the loss of the chlorine isotopic signature is the primary diagnostic tool. Fragmentation in EI-MS may show a characteristic loss of the isopropoxy group or fragmentation of the morpholine ring, which can be used for structural confirmation.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The Buchwald-Hartwig amination catalytic cycle.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Unlike palladium-catalyzed reactions, SNAr does not require a metal catalyst. The reaction is driven by the electron-deficient nature of the pyridine ring, which is enhanced by the electronegative nitrogen atom. This makes the C4 position susceptible to attack by strong nucleophiles.[6][7] The reaction proceeds via a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
Experimental Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (NaOMe) (2.0 equiv)
-
Anhydrous Methanol (MeOH) or a polar aprotic solvent like DMF
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the mixture to reflux (for MeOH) or ~80-100 °C (for DMF) and stir.
-
Monitor the reaction by TLC or GC-MS. These reactions can be slow and may require prolonged heating.
-
Upon completion, cool to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or distillation.
Characterization of SNAr Products
The primary product is 4-methoxy-2-isopropoxypyridine. Side reactions are less common than in cross-coupling, but incomplete conversion is a key parameter to monitor.
| Compound | Structure | Expected [M+H]⁺ (m/z) | Key Analytical Features |
| Starting Material | This compound | 156.06 | 3:1 isotopic pattern at m/z 156/158. |
| Desired Product | 4-Methoxy-2-isopropoxypyridine | 152.10 | Absence of chlorine. New singlet for -OCH₃ protons (~3.9 ppm) in ¹H NMR. |
NMR Analysis (¹H & ¹³C): The definitive proof of reaction is the appearance of a new singlet in the ¹H NMR spectrum around 3.9 ppm, integrating to 3 protons, which corresponds to the new methoxy group. In the ¹³C NMR, a new signal around 55 ppm will confirm the presence of the methoxy carbon.
MS Analysis: The product will show a molecular ion peak at m/z 151 (or 152 for [M+H]⁺) and will be missing the chlorine isotopic pattern.
Comparative Analysis: Strategic Selection of Halopyridines
The choice between 4-chloro-, 4-bromo-, and 4-iodo-2-isopropoxypyridine is a strategic decision based on a trade-off between cost and reactivity.
| Feature | 4-Chloro- | 4-Bromo- | 4-Iodo- |
| Relative Cost | Low | Medium | High |
| Reactivity in Cross-Coupling | Low (C-Cl bond strength: ~400 kJ/mol) | Medium (C-Br bond strength: ~335 kJ/mol) | High (C-I bond strength: ~270 kJ/mol) |
| Catalyst Requirements | Requires specialized, bulky, electron-rich ligands (e.g., Buchwald ligands). Higher catalyst loading may be needed.[1] | Standard ligands (e.g., PPh₃) often suffice for simpler couplings, but advanced ligands improve efficiency.[9] | Can often be coupled with simple Pd sources and ligands under mild conditions. |
| Reaction Conditions | Higher temperatures (often >100 °C) and longer reaction times. | Moderate temperatures and reaction times. | Milder temperatures (can be near room temp) and shorter times. |
| Side Reaction Profile | Higher propensity for hydrodehalogenation due to harsh conditions. | Lower risk of hydrodehalogenation compared to chloro-. | Lowest risk of hydrodehalogenation; higher risk of starting material instability or homocoupling. |
| Ideal Application | Large-scale synthesis where cost is a primary driver and process optimization is feasible. | General purpose laboratory synthesis; a good balance of reactivity and cost. | Small-scale synthesis of precious molecules where yield and mild conditions are paramount. |
Causality: The higher bond dissociation energy of the C-Cl bond necessitates a more electron-rich palladium catalyst to facilitate the oxidative addition step. This, in turn, requires higher temperatures to drive the reaction, which can promote side reactions like hydrodehalogenation. Conversely, the weaker C-I bond is easily activated, allowing for milder, more selective transformations at the expense of higher starting material cost.
Conclusion
This compound is an economically advantageous building block, but its use demands a sophisticated approach to both synthesis and analysis. The lower reactivity of the C-Cl bond necessitates optimized palladium catalyst systems for cross-coupling reactions, which can increase the likelihood of side products like hydrodehalogenation.
A multi-faceted analytical approach is essential for unambiguous characterization. Mass spectrometry serves as the first critical checkpoint to confirm the loss of the characteristic chlorine isotopic pattern, while high-resolution NMR provides the definitive structural evidence of the newly formed bond and allows for the identification and quantification of byproducts. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can effectively leverage this versatile intermediate to construct complex molecular architectures with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Agrochemical Potential of 4-Chloro-2-isopropoxypyridine Derivatives: A Comparative Guide
Introduction: The Promise of Pyridine Scaffolds in Agrochemicals
The pyridine ring is a cornerstone in the development of modern agrochemicals, lending its versatile chemical properties to a wide array of successful herbicides, insecticides, and fungicides.[1][2] Its presence in numerous commercially significant products underscores its importance as a privileged scaffold in agrochemical research. 4-Chloro-2-isopropoxypyridine emerges as a particularly interesting starting material for the synthesis of novel agrochemicals.[3] The chloro and isopropoxy substitutions on the pyridine ring offer multiple reaction sites for derivatization, allowing for the creation of a diverse library of candidate compounds with potentially unique biological activities. This guide provides a comprehensive framework for synthesizing, screening, and evaluating the agrochemical potential of this compound derivatives, comparing their hypothetical performance against established commercial standards.
Synthetic Pathways for Derivative Libraries
The generation of a diverse chemical library is the first step in discovering novel agrochemical leads. The this compound scaffold allows for several synthetic modifications. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. Additionally, the pyridine ring itself can undergo various transformations.
A general synthetic approach could involve the reaction of this compound with a variety of nucleophiles, such as amines, thiols, or alkoxides, to displace the chlorine atom. Furthermore, cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl or heteroaryl moieties at the 4-position, significantly expanding the chemical diversity of the synthesized library.
Agrochemical Screening Cascade: A Multi-Tiered Approach
A systematic screening process is crucial for identifying promising lead compounds from a newly synthesized library. A tiered approach, starting with high-throughput primary screens and progressing to more detailed secondary and field trials, is an efficient strategy.
Herbicidal Activity Screening
Primary Screening: Multi-well Plate Assay
The initial assessment of herbicidal activity can be conducted in a high-throughput manner using multi-well plates. This allows for the rapid screening of a large number of compounds at a single concentration.
Experimental Protocol: Pre- and Post-Emergence Herbicidal Activity
-
Plant Species Selection: A panel of representative monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species should be used.
-
Plate Preparation: Fill 96-well plates with a suitable growth medium (e.g., agar or a soil mixture).
-
Seed Planting: For pre-emergence testing, sow the seeds of the selected weed species into the wells. For post-emergence testing, germinate the seeds separately and transfer seedlings at the two-leaf stage into the wells.
-
Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Apply a single high concentration (e.g., 100 µM) of each compound to the wells. Include a solvent control and a positive control (a commercial herbicide).
-
Incubation: Place the plates in a controlled environment chamber with appropriate light, temperature, and humidity for 7-14 days.
-
Assessment: Visually assess the herbicidal effect, scoring for growth inhibition, chlorosis, and necrosis.
Secondary Screening: Dose-Response and Selectivity
Compounds showing significant activity in the primary screen should be advanced to secondary screening to determine their potency (EC50) and crop selectivity.
Experimental Protocol: EC50 Determination
-
Plant Growth: Grow the selected weed and crop species (e.g., maize, soybean, wheat) in individual pots to the two- to four-leaf stage.
-
Dose Range Preparation: Prepare a series of dilutions for each active compound (e.g., from 0.1 µM to 100 µM).
-
Application: Apply the different concentrations of the compounds to the plants using a laboratory sprayer to ensure even coverage.
-
Evaluation: After 14-21 days, assess the plant biomass (fresh or dry weight) and calculate the EC50 value (the concentration that causes a 50% reduction in plant growth) for each compound against each plant species.
Comparative Data for Herbicides
| Herbicide Class | Commercial Example | Mode of Action | Typical EC50 Range (µM) |
| ALS Inhibitors | Chlorsulfuron | Acetolactate synthase inhibition | 0.01 - 1 |
| ACCase Inhibitors | Fluazifop-butyl | Acetyl-CoA carboxylase inhibition | 0.1 - 10 |
| Photosystem II Inhibitors | Atrazine | Inhibition of photosynthesis | 1 - 50 |
| Synthetic Auxins | 2,4-D | Disruption of cell growth | 10 - 200 |
Note: EC50 values are highly species-dependent and are provided for illustrative purposes.
Insecticidal Activity Screening
Primary Screening: Contact and Ingestion Assays
Initial screening for insecticidal activity should evaluate both contact and ingestion toxicity against a representative insect pest.
Experimental Protocol: Aphid Contact and Systemic Activity
-
Insect Rearing: Maintain a culture of a suitable aphid species (e.g., Myzus persicae - green peach aphid) on host plants.
-
Contact Toxicity:
-
Prepare leaf discs from the host plant.
-
Apply a single concentration (e.g., 100 µg/mL) of each test compound to the leaf discs.
-
Place a known number of aphids on the treated leaf discs.
-
Assess mortality after 24 and 48 hours.
-
-
Systemic (Ingestion) Toxicity:
-
Place host plant seedlings in a solution containing a single concentration (e.g., 100 µg/mL) of each test compound for 24 hours to allow for uptake.
-
Transfer the treated seedlings to a clean container and infest with a known number of aphids.
-
Assess mortality after 48 and 72 hours.
-
-
Controls: Include a solvent control and a positive control (a commercial insecticide).
Secondary Screening: Dose-Response and Spectrum of Activity
Active compounds are further evaluated to determine their potency (LC50) and their spectrum of activity against other key insect pests.
Experimental Protocol: LC50 Determination and Spectrum
-
Dose Range: Prepare a series of dilutions for each active compound.
-
Bioassays: Conduct bioassays as described in the primary screening for a range of insect pests, including chewing insects (e.g., Spodoptera exigua - beet armyworm) and other sucking insects (e.g., Bemisia tabaci - whitefly).
-
Data Analysis: Calculate the LC50 value (the concentration that causes 50% mortality) for each compound against each insect species.
Comparative Data for Insecticides
| Insecticide Class | Commercial Example | Mode of Action | Typical LC50 Range (µg/mL) |
| Neonicotinoids | Imidacloprid | Nicotinic acetylcholine receptor agonist | 0.1 - 10 |
| Pyrethroids | Cypermethrin | Sodium channel modulator | 0.01 - 5 |
| Organophosphates | Chlorpyrifos | Acetylcholinesterase inhibitor | 0.1 - 20 |
| Diamides | Chlorantraniliprole | Ryanodine receptor modulator | 0.005 - 1 |
Note: LC50 values are highly species-dependent and are provided for illustrative purposes.
Fungicidal Activity Screening
Primary Screening: In Vitro Mycelial Growth Inhibition
The initial evaluation of fungicidal activity is typically performed in vitro against a panel of economically important plant pathogenic fungi.
Experimental Protocol: Agar Dilution Method
-
Fungal Pathogens: Select a range of fungal pathogens representing different classes (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).
-
Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a single concentration (e.g., 50 µg/mL) of each test compound.
-
Inoculation: Place a mycelial plug from an actively growing culture of each fungus onto the center of the amended agar plates.
-
Incubation: Incubate the plates at the optimal temperature for each fungus until the mycelial growth in the control plate reaches the edge.
-
Assessment: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to the control.
Secondary Screening: In Vivo Protective and Curative Activity
Promising compounds from the in vitro screen should be tested for their ability to protect plants from fungal infection and to cure existing infections.
Experimental Protocol: Whole Plant Assay
-
Plant Cultivation: Grow host plants for the selected fungal pathogens to a susceptible stage.
-
Protective Activity:
-
Apply a range of concentrations of the test compounds to the plants.
-
After 24 hours, inoculate the plants with a spore suspension of the pathogen.
-
-
Curative Activity:
-
Inoculate the plants with a spore suspension of the pathogen.
-
After 24 hours, apply a range of concentrations of the test compounds.
-
-
Evaluation: After a suitable incubation period (typically 7-14 days), assess the disease severity and calculate the EC50 for both protective and curative activities.
Comparative Data for Fungicides
| Fungicide Class | Commercial Example | Mode of Action | Typical EC50 Range (µg/mL) |
| Strobilurins | Azoxystrobin | Quinone outside inhibitor (QoI) | 0.01 - 5 |
| Triazoles | Tebuconazole | Demethylation inhibitor (DMI) | 0.1 - 10 |
| SDHIs | Boscalid | Succinate dehydrogenase inhibitor | 0.05 - 5 |
| Phenylamides | Metalaxyl | RNA polymerase I inhibitor | 0.01 - 1 |
Note: EC50 values are highly species- and pathogen-dependent and are provided for illustrative purposes.
Conclusion: A Roadmap for Innovation
While specific biological activity data for derivatives of this compound is not yet prevalent in the public domain, its chemical structure presents a fertile ground for the discovery of novel agrochemicals. By employing the systematic approach to synthesis and screening outlined in this guide, researchers can effectively explore the potential of this promising scaffold. The comparison of novel derivatives against the performance benchmarks of established commercial products is essential for identifying true innovation and developing the next generation of crop protection solutions. This framework provides a robust starting point for any research program aimed at unlocking the agrochemical potential of this compound derivatives.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
